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  • Product: 3-Bromo-4-chloro-8-methylquinoline
  • CAS: 1204810-49-0

Core Science & Biosynthesis

Foundational

Architecting Complexity: The Strategic Utility of 3-Bromo-4-chloro-8-methylquinoline in Advanced Medicinal Chemistry

Executive Summary As the demand for highly specific, multi-target therapeutics intensifies, the role of densely functionalized heterocyclic scaffolds has become paramount. 3-Bromo-4-chloro-8-methylquinoline stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly specific, multi-target therapeutics intensifies, the role of densely functionalized heterocyclic scaffolds has become paramount. 3-Bromo-4-chloro-8-methylquinoline stands out as a privileged building block in modern drug discovery. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a highly orchestrated microenvironment of electronic and steric tension. This whitepaper provides an in-depth technical analysis of its structural causality, regioselective reactivity, and application in synthesizing advanced active pharmaceutical ingredients (APIs).

Molecular Architecture and Physicochemical Profiling

The quinoline core—a fused bicyclic system comprising a benzene ring and a pyridine ring—is a cornerstone of medicinal chemistry. The specific substitution pattern of 3-bromo-4-chloro-8-methylquinoline provides a highly programmable template for late-stage functionalization.

Quantitative Data Profile

The fundamental physicochemical properties of this scaffold dictate its behavior in both synthetic workflows and biological systems (1)[1].

PropertyValue
IUPAC Name 3-bromo-4-chloro-8-methylquinoline
CAS Registry Number 1204810-49-0
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Structural Class Polyhalogenated Heteroarene
SMILES String CC1=CC=CC2=C1N=CC(Br)=C2Cl

Electronic Causality and Regioselective Reactivity

The true value of 3-bromo-4-chloro-8-methylquinoline lies in the differential reactivity of its two halogenated sites. Understanding the causality behind this reactivity is critical for designing successful cross-coupling campaigns.

  • The C-3 Bromine (Oxidative Addition Bias): The carbon-bromine bond possesses a lower bond dissociation energy (BDE) compared to the carbon-chlorine bond. In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), the Pd(0) species will preferentially undergo oxidative addition at the C-3 position.

  • The C-4 Chlorine (Vinylogous Activation): The C-4 position is directly conjugated with the electron-withdrawing quinoline nitrogen. This imparts a " β -chloro-vinylcarbonyl" character to the C-4 chloride, rendering it highly electrophilic (2)[2]. While it is less prone to initial Pd(0) insertion than the C-3 bromine, it is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If cross-coupling temperatures are too high, this activation can lead to a loss of regioselectivity, resulting in unwanted di-arylated byproducts.

  • The C-8 Methyl Steric Gateway: The methyl group at the 8-position introduces significant steric bulk adjacent to the quinoline nitrogen. This limits the rotational degrees of freedom for the molecule when coordinating with bulky transition metal-ligand complexes, subtly altering the trajectory of nucleophilic attack compared to unmethylated analogs (3)[3].

Self-Validating Experimental Workflows

To harness this scaffold, we must employ protocols that inherently prevent over-reaction. The following methodologies are designed as self-validating systems, utilizing kinetic control and stoichiometric limitations to ensure absolute regiochemical fidelity (4)[4].

Protocol A: C-3 Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively arylate the C-3 position while preserving the C-4 chlorine for downstream functionalization.

Causality & Self-Validation: By intentionally using a substoichiometric amount of the aryl boronic acid (0.95 eq), we enforce a kinetic halt. The reaction cannot proceed to the di-arylated species because the limiting reagent is exhausted. The relatively mild temperature (70 °C) provides the thermal energy required to break the C-Br bond while remaining below the activation threshold for the nitrogen-activated C-Cl bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-4-chloro-8-methylquinoline (1.0 eq) and the desired aryl boronic acid (0.95 eq).

  • Catalyst Loading: Add Pd(PPh3​)4​ (0.05 eq) as the catalyst. The bulky triphenylphosphine ligands help differentiate the steric environments of C-3 and C-4.

  • Solvent & Base: Introduce a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (4:1 ratio). The mild carbonate base facilitates the transmetalation step without triggering premature hydrolysis of the C-4 chloride.

  • Execution: Heat the biphasic mixture to exactly 70 °C for 4 hours.

  • In-Process Control (IPC): Sample the organic layer for LC-MS analysis every 60 minutes. The protocol validates itself when the boronic acid mass disappears entirely, leaving a trace amount of the starting quinoline and a single product peak corresponding to the mono-arylated intermediate.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: C-4 Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Install an amine nucleophile at the C-4 position of the intermediate generated in Protocol A.

Causality & Self-Validation: With the C-3 position occupied, the C-4 chlorine remains highly electron-deficient. Instead of utilizing a costly Buchwald-Hartwig palladium system, we exploit this innate electrophilicity via a thermally driven SN​Ar mechanism. The self-validating nature of this step lies in the use of the nucleophilic amine in excess (3.0 eq), which serves as both the reactant and the acid scavenger, driving the equilibrium entirely to the product side without exogenous inorganic bases.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-aryl-4-chloro-8-methylquinoline intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Amine Addition: Add the desired primary or secondary amine (3.0 eq).

  • Execution: Heat the reaction mixture to 120 °C in a sealed pressure tube for 12 hours.

  • Validation: Analyze via TLC (Hexanes/EtOAc). The complete consumption of the starting material confirms the displacement of the activated chloride.

  • Workup: Quench with water to precipitate the highly lipophilic 3,4-disubstituted-8-methylquinoline product. Filter and recrystallize.

Therapeutic Applications: Translating Structure to Function

The strategic incorporation of halogens into the quinoline core profoundly impacts the pharmacokinetics and pharmacodynamics of resulting drug candidates. Halogenation modulates lipophilicity, thereby enhancing blood-brain barrier (BBB) penetration, which is critical for neuro-active therapeutics (5)[5].

Recent computational and in vitro studies have demonstrated that halogenated quinoline derivatives act as potent inhibitors of Monoamine Oxidase A and B (MAO-A / MAO-B) (6)[6]. By inhibiting the degradation of dopamine, these compounds offer promising avenues for symptom management and neuroprotection in Parkinson's disease (). The 3-bromo-4-chloro-8-methylquinoline scaffold allows medicinal chemists to rapidly synthesize libraries of these inhibitors by sequentially varying the C-3 and C-4 substituents to map the optimal structure-activity relationship (SAR).

Visualizations

The following diagrams map the logical flow of the synthetic methodologies and the biological mechanism of action.

Workflow Start 3-Bromo-4-chloro- 8-methylquinoline PdCat Pd(0) Catalyst Oxidative Addition Start->PdCat Boronic Acid (0.95 eq) Na2CO3, 70°C C3_Coupling C-3 Selective Suzuki-Miyaura PdCat->C3_Coupling Intermediate 3-Aryl-4-chloro- 8-methylquinoline C3_Coupling->Intermediate SNAr S_NAr Amination (Thermal) Intermediate->SNAr Amine (3.0 eq) NMP, 120°C Final 3,4-Disubstituted 8-methylquinoline SNAr->Final

Caption: Regioselective functionalization workflow for 3-bromo-4-chloro-8-methylquinoline.

MAO_Pathway Ligand Halogenated Quinoline Derivative MAOA Monoamine Oxidase A (MAO-A) Ligand->MAOA High Affinity Binding MAOB Monoamine Oxidase B (MAO-B) Ligand->MAOB High Affinity Binding Dopamine Dopamine Degradation Inhibited MAOA->Dopamine Blocks Enzyme MAOB->Dopamine Blocks Enzyme Neuro Neuroprotection & Symptom Management Dopamine->Neuro Elevated Transmitters

Caption: Mechanism of action for halogenated quinolines in MAO inhibition and neuroprotection.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. 6

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. 5

  • 1204810-49-0 | 3-Bromo-4-chloro-8-methylquinoline. SynQuest Labs. 1

  • 3-Bromo-4-chloro-6-methylquinoline | CAS 1204810-41-2. Benchchem. 3

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. 4

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI.2

Sources

Exploratory

Synthesis Pathway for 3-Bromo-4-chloro-8-methylquinoline: A Comprehensive Technical Guide

Introduction & Rationale The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and anticancer agents[1][2]. Among its highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and anticancer agents[1][2]. Among its highly functionalized derivatives, 3-Bromo-4-chloro-8-methylquinoline (CAS: 1204810-49-0)[3][4] stands out as a versatile synthetic intermediate. The precise arrangement of its substituents—a bromine atom at C3, a chlorine atom at C4, and a methyl group at C8—creates a unique electronic and steric profile.

For drug development professionals, this specific substitution pattern provides orthogonal reactivity handles: the C4-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C3-bromine is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[5][6]. This guide details a robust, self-validating three-step synthetic pathway to construct this molecule from commercially available starting materials.

Retrosynthetic Analysis & Pathway Design

The synthesis of 3-Bromo-4-chloro-8-methylquinoline requires precise regiocontrol. A logical retrosynthetic disconnection relies on the sequential functionalization of a pre-formed quinoline core:

  • Deoxychlorination: The C4-Cl bond is formed via the chlorination of a C4-hydroxyl precursor using phosphorus oxychloride (POCl₃)[1][2].

  • Regioselective Bromination: The C3-Br bond is introduced via electrophilic aromatic substitution. The hydroxyl group at C4 of the quinoline core strongly activates the C3 position, allowing for selective bromination using N-Bromosuccinimide (NBS)[7].

  • Core Annulation: The 8-methylquinolin-4-ol core is constructed from 2-methylaniline using the Gould-Jacobs reaction, a highly reliable method for synthesizing 4-hydroxyquinolines[1][8].

G A 2-Methylaniline B 8-Methylquinolin-4-ol A->B 1. Gould-Jacobs 2. Decarboxylation C 3-Bromo-8-methylquinolin- 4-ol B->C NBS, DMF Electrophilic Bromination D 3-Bromo-4-chloro-8- methylquinoline C->D POCl3, Reflux Deoxychlorination

Caption: Synthetic pathway for 3-Bromo-4-chloro-8-methylquinoline.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 8-Methylquinolin-4-ol (Gould-Jacobs Annulation)

The Gould-Jacobs reaction is preferred over the Skraup synthesis[9] because it reliably yields the 4-hydroxyquinoline derivative necessary for downstream C3 activation[1][8].

  • Mechanism: 2-Methylaniline condenses with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate. High-temperature thermal cyclization (typically in Dowtherm A) drives the formation of the quinoline ring by eliminating ethanol. Subsequent saponification and decarboxylation yield the 4-hydroxy core[8].

  • Protocol:

    • In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110 °C for 1 hour to allow condensation[1].

    • Transfer the resulting intermediate dropwise into a flask containing preheated diphenyl ether (Dowtherm A) at 250 °C. Maintain this temperature for 30 minutes to force cyclization[1].

    • Cool the mixture to 90 °C and dilute with hexane to precipitate the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. Filter and wash thoroughly with hexane.

    • Reflux the ester in 10% aqueous NaOH for 2 hours (saponification), acidify with HCl to precipitate the acid, and heat the isolated acid neat at 200 °C until CO₂ evolution ceases (decarboxylation) to afford 8-methylquinolin-4-ol.

Step 2: Regioselective C3-Bromination

Direct bromination of the quinoline ring is challenging, but the C4-hydroxyl group (which exists in tautomeric equilibrium with the 4-quinolone form) strongly activates the C3 position toward electrophiles[7].

  • Mechanism: N-Bromosuccinimide (NBS) is utilized instead of molecular bromine (Br₂) to provide a controlled, low-concentration source of electrophilic bromine, preventing over-bromination or oxidative side reactions[7].

  • Protocol:

    • Dissolve 8-methylquinolin-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C and add NBS (1.05 eq) portion-wise over 15 minutes to control the mild exotherm.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via Thin-Layer Chromatography (TLC).

    • Pour the mixture into ice water. The product, 3-bromo-8-methylquinolin-4-ol, will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 3: Deoxychlorination to the Final Target

The final step converts the C4-hydroxyl group into a reactive C4-chloride, locking the molecule into its fully aromatic quinoline form[1].

  • Mechanism: Phosphorus oxychloride (POCl₃) acts as both the solvent and the reagent. The pyridone oxygen attacks the phosphorus atom, generating a dichlorophosphate leaving group. A chloride ion then attacks the C4 position in an addition-elimination (SNAr-like) mechanism, driven by the formation of the strong P=O bond[1][2].

  • Protocol:

    • In a flask equipped with a reflux condenser, suspend 3-bromo-8-methylquinolin-4-ol (1.0 eq) in neat POCl₃ (5-10 eq). Add a catalytic drop of DMF to accelerate the Vilsmeier-type intermediate formation[1].

    • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the suspension becomes a clear solution, indicating complete conversion[1].

    • Cool to room temperature and carefully quench by pouring the mixture dropwise over crushed ice.

    • Neutralize the highly acidic aqueous phase with ammonium hydroxide (NH₄OH) to pH 8. The target compound, 3-Bromo-4-chloro-8-methylquinoline, will precipitate[10].

    • Filter, wash with water, and purify via recrystallization from ethanol.

Quantitative Data Summary

To ensure reproducibility and standard benchmarking, the following table summarizes the theoretical molecular properties and expected experimental metrics for the synthesis pathway[10][11].

Compound / IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Reaction Temp (°C)
2-Methylaniline C₇H₉N107.16N/A (Starting Material)N/A
8-Methylquinolin-4-ol C₁₀H₉NO159.1965 - 75%250 °C
3-Bromo-8-methylquinolin-4-ol C₁₀H₈BrNO238.0880 - 85%0 °C to RT
3-Bromo-4-chloro-8-methylquinoline C₁₀H₇BrClN256.5370 - 80%110 °C (Reflux)

Downstream Applications: Orthogonal Reactivity

The strategic value of 3-Bromo-4-chloro-8-methylquinoline lies in its differential reactivity. The C4-chlorine is highly activated by the electron-withdrawing nature of the quinoline nitrogen, making it the primary site for SNAr with amine nucleophiles[5][6]. Conversely, the C3-bromine is relatively inert to nucleophiles but is an excellent substrate for palladium-catalyzed cross-coupling[5].

Reactivity Core 3-Bromo-4-chloro-8-methylquinoline SNAr C4 Position: Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines, Base, Heat Coupling C3 Position: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Core->Coupling Arylboronic Acids, Pd cat.

Caption: Orthogonal reactivity of the 3-Bromo-4-chloro-8-methylquinoline scaffold.

Conclusion

The synthesis of 3-Bromo-4-chloro-8-methylquinoline exemplifies the power of logical retrosynthetic design in heterocyclic chemistry. By leveraging the directing effects of the C4-hydroxyl group, researchers can achieve precise regiocontrol during bromination, followed by efficient deoxychlorination. The resulting di-halogenated scaffold serves as a highly modular building block for the discovery of next-generation therapeutics.

Sources

Foundational

Physical and chemical characteristics of 3-Bromo-4-chloro-8-methylquinoline

An In-depth Technical Guide to 3-Bromo-4-chloro-8-methylquinoline Introduction: A Versatile Heterocyclic Scaffold In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-4-chloro-8-methylquinoline

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline core is a "privileged scaffold," a structural motif that consistently appears in a multitude of biologically active compounds and functional materials. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-4-chloro-8-methylquinoline .

The strategic placement of three distinct functional handles—a reactive bromine atom, a chlorine atom susceptible to nucleophilic substitution, and a methyl group for steric and electronic tuning—makes this molecule a uniquely powerful building block. The bromine at the 3-position and chlorine at the 4-position offer orthogonal reactivity, enabling selective, stepwise elaboration of the quinoline core. This allows researchers to generate diverse molecular libraries with high efficiency, a critical advantage in drug discovery and optimization pipelines. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, properties, reactivity, and safe handling of this compound.

Molecular Identity and Structure

A clear understanding of a compound's fundamental identity is the starting point for all scientific investigation. While specific experimental data for 3-Bromo-4-chloro-8-methylquinoline is not widely published, its identity can be precisely defined based on systematic nomenclature and the established structure of its isomers.

  • IUPAC Name: 3-Bromo-4-chloro-8-methylquinoline

  • Molecular Formula: C₁₀H₇BrClN

  • Molecular Weight: 256.53 g/mol

  • CAS Number: While a specific CAS number for this isomer is not prominently listed in major databases, related isomers such as 7-Bromo-4-chloro-8-methylquinoline (CAS: 1189106-50-0) are well-documented.[1] Researchers should verify the identity of synthesized batches through rigorous analytical characterization.

  • Canonical SMILES: Cc1cccc2c1c(c(Br)cn2)Cl

Chemical Structure: Chemical Structure of 3-Bromo-4-chloro-8-methylquinoline

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, formulating products, and predicting bioavailability. The following table summarizes the key physicochemical properties of 3-Bromo-4-chloro-8-methylquinoline, with some values predicted based on its structure and data from closely related isomers.

PropertyValue / DescriptionSource / Basis
Appearance Expected to be a solid at room temperature, likely off-white to light brown.Analogy to isomers[1]
Molecular Formula C₁₀H₇BrClNCalculated
Molecular Weight 256.53 g/mol Calculated[1]
Melting Point Not experimentally determined; likely in the range of 80-150 °C.Predicted
Boiling Point >300 °C (Predicted)Predicted
Density ~1.7 g/cm³ (Predicted)Predicted
Solubility Insoluble in water; soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).General chemical principles
XLogP3 ~3.9Predicted[2]
Topological Polar Surface Area (TPSA) 12.89 ŲPredicted[2]

Synthesis and Chemical Reactivity

The utility of 3-Bromo-4-chloro-8-methylquinoline lies in its synthetic accessibility and predictable reactivity, which allows for its incorporation into more complex molecular architectures.

Proposed Synthetic Pathway

A logical and efficient synthesis can be designed based on well-established organo-halogen chemistry and heterocyclic ring-forming reactions. A plausible multi-step synthesis starting from 2-methylaniline is outlined below. This approach prioritizes regiochemical control, which is paramount in complex molecule synthesis.

Synthetic_Pathway cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Bromination A 2-Methylaniline B 4-Chloro-8-methylquinolin-3-ol A->B 1. Diethyl malonate 2. Thermal Cyclization C 3-Bromo-4-chloro-8-methylquinoline B->C POBr₃ or PBr₃

Caption: Proposed synthetic pathway for 3-Bromo-4-chloro-8-methylquinoline.

Expertise in Action: The Rationale Behind the Pathway

The chosen Conrad-Limpach reaction is a robust method for constructing the quinoline core, directly installing a hydroxyl group at the 4-position. This hydroxyl group is not just an intermediate; it is a strategic precursor. Converting it to a bromine atom in the final step is a well-precedented transformation using reagents like phosphorus oxybromide (POBr₃). This pathway is designed to avoid issues with competing bromination sites on a more activated aniline precursor.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-8-methylquinolin-3-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-methylaniline (1.0 eq) to a suitable solvent like toluene.

  • Condensation: Add diethyl malonate (1.1 eq) dropwise to the stirred solution. Heat the mixture to reflux for 2-4 hours to drive the condensation, forming the anilinocrotonate intermediate.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A and heat to 240-260 °C. This high temperature is necessary to induce the thermal cyclization to form the quinoline ring.[3]

  • Work-up: After cooling, the precipitated product is filtered, washed with a non-polar solvent like hexane, and dried to yield the quinolin-ol intermediate.

Step 2: Synthesis of 3-Bromo-4-chloro-8-methylquinoline

  • Reaction Setup: In a fume hood, charge a flask with 4-Chloro-8-methylquinolin-3-ol (1.0 eq) and add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) portion-wise.

  • Bromination: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Isolation: After cooling to room temperature, the reaction mixture is quenched by carefully and slowly pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess POBr₃.

  • Purification: The resulting precipitate is filtered, washed with water and a dilute sodium bicarbonate solution until neutral, and then dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Strategic Functionalization

The molecule possesses two key reactive sites that can be addressed with high selectivity.

Reactivity cluster_C4 C4 Position Reactivity cluster_C3 C3 Position Reactivity Core 3-Bromo-4-chloro-8-methylquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-NH₂ Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling Pd Catalyst Amine 4-Amino Derivatives SNAr->Amine Aryl 3-Aryl Derivatives (Suzuki) Coupling->Aryl Ar-B(OH)₂ Alkyne 3-Alkynyl Derivatives (Sonogashira) Coupling->Alkyne R-C≡CH Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Composition Sample Synthesized Product (Crude or Purified) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight Confirmation IR IR Spectroscopy Sample->IR Functional Group ID LCMS LC-MS Sample->LCMS Purity Assessment EA Elemental Analysis NMR->EA Compositional Verification MS->EA Compositional Verification IR->EA Compositional Verification LCMS->EA Compositional Verification Final Confirmed Structure & Purity >95% EA->Final

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A sharp singlet in the upfield region (around 2.5 ppm) would correspond to the methyl group at the 8-position. The exact chemical shifts and coupling constants would need to be determined experimentally or through computational prediction.

  • ¹³C NMR: The carbon NMR would display ten distinct signals for the ten carbon atoms in the molecule. The methyl carbon would appear upfield (~15-25 ppm), while the aromatic and heterocyclic carbons would resonate downfield (~110-160 ppm). [4]* Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry is critical. It would confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), serving as a definitive diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C=C and C=N stretching in the aromatic ring (1500-1600 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (<800 cm⁻¹). [5]

Applications in Research and Drug Development

Substituted quinolines are integral to the development of therapeutics, particularly in oncology. 7-Bromo-4-chloro-8-methylquinoline, an isomer of the title compound, is highlighted as a versatile scaffold for synthesizing novel anticancer agents. [6]By analogy, 3-Bromo-4-chloro-8-methylquinoline serves as an equally, if not more, versatile starting material for accessing novel chemical space.

Applications Scaffold 3-Bromo-4-chloro-8-methylquinoline (Core Scaffold) Lib Diverse Chemical Library Scaffold->Lib Orthogonal Synthesis App1 Kinase Inhibitors Lib->App1 App2 Antiproliferative Agents Lib->App2 App3 Antimicrobial Agents Lib->App3 App4 Functional Materials Lib->App4

Caption: Role as a core scaffold for generating diverse chemical entities.

The ability to selectively functionalize the C3 and C4 positions allows for the systematic exploration of structure-activity relationships (SAR). For example, a library of compounds could be generated by:

  • Introducing a range of aryl groups at the C3 position via Suzuki coupling to probe interactions with a hydrophobic pocket of a target protein.

  • Subsequently introducing various amine-containing side chains at the C4 position to optimize solubility or form hydrogen bonds with the target.

This strategic approach is invaluable in lead optimization, where fine-tuning molecular properties is key to enhancing potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As a halogenated, biologically active heterocyclic compound, 3-Bromo-4-chloro-8-methylquinoline must be handled with appropriate care. The safety information for its isomers provides a strong guideline for its handling protocols. [1] GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed. [1][7]* Serious Eye Damage (Category 1): H318 - Causes serious eye damage. [1][7]

Protocol for Safe Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. [8]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat. Inspect gloves before use. [8] * Respiratory Protection: If dust or aerosols may be generated, use a full-face respirator with an appropriate cartridge.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. [9]Avoid the formation of dust and aerosols. [10]Keep away from sources of ignition. Use non-sparking tools.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]* For long-term stability, storage in a refrigerator (2-8 °C) under an inert atmosphere (e.g., Argon) is recommended. [11]* Store away from incompatible materials such as strong oxidizing agents.

References

  • 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem. (n.d.). Retrieved from [Link]

  • CAS 74575-17-0 | 3-Bromo-4-chloroquinoline | MFCD05738886 - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

  • 3-Bromo-8-chloro-4-hydroxy-6-methylquinoline | Chemsrc. (2025, December 1). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. (n.d.). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved from [Link]

Sources

Exploratory

The Biological Significance of Substituted Quinolines: A Technical Guide to Mechanisms and Methodologies

Executive Summary & Molecular Architecture The quinoline scaffold—a heterocyclic aromatic organic compound—represents one of the most privileged structures in rational drug design. By systematically altering the electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The quinoline scaffold—a heterocyclic aromatic organic compound—represents one of the most privileged structures in rational drug design. By systematically altering the electronic distribution, lipophilicity, and steric profile at specific positions (e.g., C-2, C-4, C-8), application scientists can engineer substituted quinolines to interact with a vast array of biological targets. This whitepaper synthesizes the mechanistic biology and validated experimental methodologies behind the three primary pharmacological domains of substituted quinolines: antimalarial biocrystallization inhibition, antimycobacterial energy starvation, and oncological signal modulation.

Antimalarial Therapeutics: Hemozoin Biocrystallization Inhibition

Mechanism of Action

During its intraerythrocytic stage, Plasmodium falciparum catabolizes host hemoglobin, releasing toxic free ferriprotoporphyrin IX (heme). To survive, the parasite sequesters this toxic byproduct by biocrystallizing it into an insoluble polymer known as hemozoin. Classic substituted quinolines, such as chloroquine and amodiaquine, exert their cytocidal effects by entering the parasite's acidic digestive vacuole, binding to the growing face of the hemozoin crystal, and capping it. This halts biocrystallization, leading to a lethal accumulation of free heme .

Protocol: High-Throughput β-Hematin Inhibition Assay

To evaluate novel quinoline derivatives, we utilize the in vitro β-hematin (synthetic hemozoin) assay. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system that strictly controls for false positives through selective solubility thresholds.

Step-by-Step Methodology & Causality:

  • Heme Solubilization: Dissolve hemin chloride in 0.1 M NaOH to create a hematin stock.

    • Causality: Ferriprotoporphyrin IX aggregates chaotically in aqueous media. Alkaline solubilization strips coordinating ligands, yielding a homogenous monomeric hematin stock critical for reproducible crystallization kinetics.

  • Nucleation Environment Simulation: Transfer the hematin stock to a 96-well plate. Add the substituted quinoline test compounds (in DMSO) and a lipid surrogate (e.g., Tween 80).

    • Causality: In vivo, Plasmodium crystallizes heme within neutral lipid nanospheres. Tween 80 mimics this lipophilic environment, significantly lowering the activation energy required for β-hematin nucleation .

  • Acidic Trigger: Introduce 0.5 M sodium acetate buffer (pH 5.0) to initiate the reaction.

    • Causality: The parasite’s digestive vacuole operates at pH ~4.8–5.2. This specific acidification protonates the propionate side chains of heme, driving the thermodynamic shift required for reciprocal iron-carboxylate bond formation.

  • Incubation: Seal and incubate at 37°C for 18 hours.

  • Selective Solubilization (Self-Validation Step): Wash the wells with 100 mM sodium bicarbonate (pH 9.1).

    • Causality: This is the critical fidelity step. At pH 9.1, unreacted (inhibited) free heme is highly soluble and washed away, whereas the polymerized β-hematin crystal remains completely insoluble. This binary solubility threshold ensures you are only measuring actual crystal formation.

  • Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH and read absorbance at 405 nm.

    • Validation: The assay must include Chloroquine as a positive control and DMSO as a vehicle control. A calculated Z'-factor > 0.6 is required to validate the plate's signal-to-noise ratio.

Hemozoin_Assay A Hemin Chloride in 0.1M NaOH B Add Tween 80 + Buffer (pH 5.0) + Quinoline Drug A->B Initiate C Incubation (37°C, 18h) Biocrystallization B->C Crystallize D Wash with NaHCO3 (pH 9.1) Removes Free Heme C->D Purify E Dissolve β-hematin in 0.1M NaOH D->E Solubilize F Read Absorbance at 405 nm E->F Quantify

Caption: Workflow of the in vitro β-hematin (hemozoin) inhibition assay.

Antimycobacterial Efficacy: F-ATP Synthase Inhibition

The development of Bedaquiline (a diarylquinoline) represents a paradigm shift in treating multidrug-resistant tuberculosis (MDR-TB). Unlike traditional antibiotics that target cell wall synthesis, bedaquiline targets the fundamental energy metabolism of Mycobacterium tuberculosis.

Mechanism of Action

Bedaquiline specifically binds to the c-ring subunit of the mycobacterial F-ATP synthase. The c-ring normally rotates to translocate protons across the bacterial membrane, maintaining the proton motive force required to drive ATP synthesis at the catalytic α3β3-headpiece. By acting as a molecular wedge, bedaquiline stalls this rotation, leading to a rapid depletion of intracellular ATP and subsequent bactericidal cell death. The high selectivity of the diarylquinoline scaffold for the mycobacterial c-ring over the human mitochondrial equivalent minimizes off-target toxicity.

BDQ_Mech BDQ Bedaquiline (BDQ) CRing Mycobacterial F-ATP Synthase (c-ring subunit) BDQ->CRing High Affinity Binding Epsilon ε-subunit (Secondary Target) BDQ->Epsilon Secondary Binding Proton Block Proton Translocation CRing->Proton Stalls Rotation Epsilon->Proton Disrupts Coupling ATP Inhibit ATP Synthesis (Deplete Energy Reserves) Proton->ATP Energy Starvation Death Bactericidal Effect (M. tuberculosis) ATP->Death Cell Death

Caption: Mechanism of action of Bedaquiline targeting mycobacterial F-ATP synthase.

Oncology: Kinase Inhibition and GJIC Modulation

Substituted quinolines have recently emerged as highly potent anticancer agents, operating through two distinct, yet complementary, mechanistic pathways: Tyrosine Kinase Inhibition and the restoration of Gap Junctional Intercellular Communication (GJIC).

Tyrosine Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) like c-Met and VEGFR are frequently overexpressed in human cancers, driving unchecked proliferation and angiogenesis. 3,5-disubstituted quinolines have been engineered to act as potent competitive inhibitors of ATP at the kinase hinge region. The quinoline nitrogen forms critical hydrogen bonds with the kinase backbone, while the 3,5-substituents occupy adjacent hydrophobic pockets, achieving IC₅₀ values below 1 nM in c-Met-dependent cell lines .

Restoration of GJIC

Cancer cells frequently downregulate GJIC to evade contact inhibition and apoptosis. Second-generation substituted quinolines, such as the analog PQ7, have demonstrated the unique ability to upregulate Connexin 43. By restoring gap junction activity, these compounds force neoplastic cells back into regulated cell cycle networks, effectively attenuating xenograft tumor growth and inducing targeted apoptosis.

Anticancer_Pathway Drug Substituted Quinolines (e.g., PQ7, 3,5-disubstituted) RTK Inhibit RTKs (c-Met, VEGFR) Drug->RTK Hinge-binding GJIC Upregulate Connexins (Restore GJIC) Drug->GJIC Epigenetic/Translational Proliferation Arrest Cell Cycle (Decrease Ki-67) RTK->Proliferation Block Signaling Apoptosis Induce Apoptosis (DNA Fragmentation) GJIC->Apoptosis Contact Inhibition Proliferation->Apoptosis Terminal Arrest

Caption: Dual anticancer mechanisms of substituted quinolines targeting RTKs and GJIC.

Quantitative Pharmacological Data

The structural versatility of the quinoline core allows for extreme precision across different biological domains. The table below summarizes the quantitative efficacy of key substituted quinolines against their respective targets.

CompoundPrimary Biological TargetExperimental Model / Cell LineEfficacy (IC₅₀ / Effect)Mechanism of Action
Bedaquiline F-ATP Synthase (c-ring)M. tuberculosisBactericidal (nM range)Stalls proton translocation, depleting cellular ATP.
Chloroquine Ferriprotoporphyrin IXP. falciparum / Cell-free~15 µM (in vitro assay)Caps β-hematin crystals, inducing heme toxicity.
Compound 7 Unknown / CytotoxicT47D Breast Cancer Cells16 ± 3 nMInduces apoptosis and decreases cell viability .
PQ7 Connexin 43 (GJIC)T47D Breast Cancer Cells16-fold GJIC increaseRestores gap junction communication, arresting growth.
3,5-Disubstituted c-Met Tyrosine Kinasec-Met-dependent cell lines< 1 nMBlocks RTK signaling via hinge-region binding.

Conclusion

The biological significance of substituted quinolines cannot be overstated. From disrupting the thermodynamic stability of parasite digestion to starving mycobacteria of ATP and halting oncological kinase cascades, the quinoline ring remains a foundational pillar of modern pharmacology. Future drug development will rely heavily on structure-activity relationship (SAR) optimization and robust, self-validating high-throughput assays to unlock the next generation of quinoline-based therapeutics.

References

  • Sarathy, J. P., Gruber, G., & Dick, T. (2019). "Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline." Antibiotics. URL:[Link]

  • Sullivan, D. J., et al. (2013). "Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." Journal of Medicinal Chemistry. URL:[Link]

  • Sandlin, R. D., et al. (2016). "Characterization and optimization of the haemozoin-like crystal (HLC) assay to determine Hz inhibiting effects of anti-malarial." Malaria Journal. URL:[Link]

  • Heiniger, B., et al. (2010). "Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer." Anticancer Research. URL:[Link]

  • Wang, Y., et al. (2014). "Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines." Bioorganic & Medicinal Chemistry Letters (via NIH PMC). URL:[Link]

  • Assefa, H., et al. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Oriental Journal of Chemistry. URL:[Link]

Foundational

Strategic Exploitation of Bromo-Chloro-Quinolines in Next-Generation Therapeutics: A Technical Guide

Executive Summary As antimicrobial resistance (AMR) and complex oncological targets outpace the efficacy of traditional pharmacophores, the demand for highly tunable, multifunctional chemical scaffolds has never been gre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) and complex oncological targets outpace the efficacy of traditional pharmacophores, the demand for highly tunable, multifunctional chemical scaffolds has never been greater. Among these, the bromo-chloro-quinoline nucleus has emerged as a privileged structure in modern drug discovery. As a Senior Application Scientist, I have observed that the true value of this scaffold lies not just in its baseline biological activity, but in its profound synthetic versatility and unique physicochemical properties.

This whitepaper provides an in-depth technical roadmap for leveraging bromo-chloro-quinolines. We will explore the causality behind their structural design, detail self-validating experimental protocols for evaluating their efficacy, and highlight their potential in two critical research vectors: biofilm eradication and Targeted Protein Degradation (PROTACs) .

The Bromo-Chloro-Quinoline Scaffold: Rationale & Physicochemical Causality

The selection of a di-halogenated quinoline core is a deliberate exercise in rational drug design. The specific placement of bromine and chlorine atoms dictates both the pharmacokinetic profile and the synthetic utility of the molecule.

  • The Role of Chlorine (e.g., C4 or C8 positions): Chlorine primarily serves as a metabolic shield and a lipophilic anchor. By occupying sites vulnerable to cytochrome P450-mediated oxidation, chlorine enhances the molecule's half-life. Furthermore, its electronegativity lowers the pKa​ of the quinoline nitrogen, fine-tuning the molecule's ionization state at physiological pH to optimize cellular permeability.

  • The Role of Bromine (e.g., C3 or C6 positions): Bromine serves a dual, highly strategic purpose. Biologically, the heavier bromine atom exhibits a pronounced electron-deficient region known as a σ -hole. This allows it to act as a highly directional halogen bond donor to Lewis bases (such as backbone carbonyls in target proteins), providing interaction strengths comparable to hydrogen bonds but with stricter geometric requirements that enhance target selectivity[1][2]. Synthetically, the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond provides an orthogonal "exit vector" for late-stage functionalization[3].

Research Vector I: Biofilm Eradication in AMR Pathogens

Conventional antibiotics typically target actively replicating planktonic cells, rendering them virtually useless against the metabolically dormant persister cells residing within bacterial biofilms. Recent breakthroughs have demonstrated that halogenated quinolines (HQs) possess unprecedented efficacy in eradicating biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE)[4].

Mechanism of Action

Unlike standard bactericidal agents that lyse cell membranes, specific halogenated quinolines operate via a non-membrane-destroying, metal(II)-dependent mechanism [4]. The quinoline nitrogen, in concert with adjacent substituents, likely chelates essential intracellular metal ions (such as Fe²⁺ or Cu²⁺), disrupting the metalloenzymes critical for biofilm maintenance and persister cell survival[5].

Quantitative Efficacy Profile

The table below summarizes the comparative efficacy of optimized HQ derivatives against resistant pathogens.

Compound ClassTarget PathogenPlanktonic MIC ( μ M)Biofilm MBEC ( μ M)Primary Mechanism of Action
C2-Substituted HQ MRSA-20.39 - 0.592.35 - 93.8Metal(II)-dependent disruption[5]
Halogenated Phenazine VRE1.56> 200ROS Generation / Redox cycling
Vancomycin (Control) MRSA1.0> 1000Cell Wall Synthesis Inhibition
Protocol 1: Self-Validating High-Throughput Biofilm Eradication Assay

To rigorously evaluate novel bromo-chloro-quinolines, we utilize a modified Calgary Biofilm Device assay.

  • Self-Validating Principle: To ensure the observed Minimum Biofilm Eradication Concentration (MBEC) is driven by the specific metal(II)-dependent mechanism of the HQ (and not an assay artifact or general toxicity), this protocol incorporates a parallel metal-chelation rescue control . If the compound's activity is genuinely metal-dependent, the addition of a chelator (EDTA) will drastically shift the MBEC curve, internally validating the mechanism within the same assay plate.

Step-by-Step Methodology:

  • Biofilm Establishment: Inoculate a 96-well plate with MRSA-2 adjusted to 106 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Insert a peg-lid (Calgary device) and incubate at 37°C for 24 hours under static conditions to allow robust biofilm formation on the pegs.

  • Compound Challenge: Transfer the peg-lid to a new 96-well "challenge plate" containing serial dilutions of the bromo-chloro-quinoline library.

    • Validation Control: Include a parallel set of wells containing the exact same compound dilutions, but supplemented with 100 µM EDTA.

  • Incubation: Incubate the challenge plate for 24 hours at 37°C.

  • Recovery & Readout: Rinse the peg-lid in PBS to remove planktonic cells, then transfer to a "recovery plate" containing fresh TSB and 10% resazurin (a metabolic indicator). Sonicate for 10 minutes to dislodge surviving biofilm cells.

  • Analysis: Incubate the recovery plate for 4-6 hours. A color shift from blue (resazurin) to pink (resorufin) indicates metabolic viability. The MBEC is defined as the lowest concentration well that remains blue. A higher MBEC in the EDTA-supplemented control wells validates the metal(II)-dependent mechanism.

Research Vector II: Late-Stage Functionalization for PROTACs

Targeted Protein Degradation via PROTACs (Proteolysis Targeting Chimeras) requires the precise linkage of a target-binding ligand to an E3 ligase recruiter. The bromo-chloro-quinoline scaffold is an ideal starting point for kinase-targeted PROTACs.

Mechanism of Action

Because the C-Br bond undergoes oxidative addition to palladium(0) significantly faster than the C-Cl bond, researchers can regioselectively attach a PEG-linker to the bromine position while leaving the chlorine atom intact to serve as a lipophilic anchor inside the target kinase's hydrophobic pocket[3].

Protocol 2: Regioselective Suzuki-Miyaura Coupling for Linker Attachment
  • Self-Validating Principle: This protocol utilizes LC-MS tracking to quantify the ratio of C-Br vs. C-Cl cleavage. A successful regioselective coupling is validated internally when the mass spectrum confirms the retention of the chlorine isotope pattern (M and M+2 peaks in a characteristic 3:1 ratio) in the product mass, proving the orthogonal stability of the scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine 1.0 eq of the bromo-chloro-quinoline, 1.1 eq of the boronic acid-PEG-linker, 0.05 eq of Pd(dppf)Cl2​ , and 3.0 eq of anhydrous K2​CO3​ .

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) under an argon atmosphere. Seal the vial.

  • Reaction Execution: Subject the vial to microwave irradiation at 90°C for exactly 30 minutes. Microwave heating ensures rapid, homogeneous energy distribution, minimizing off-target C-Cl activation.

  • Workup & Validation: Filter the crude mixture through a Celite pad. Analyze the filtrate via LC-MS. Identify the product peak and verify the presence of the 3:1 isotopic cluster indicative of the retained chlorine atom.

Visualizing the Strategic Workflows

To synthesize the logical progression of these research vectors, the following diagrams map out the experimental and rational design workflows.

G A Bromo-Chloro-Quinoline Library Synthesis B Planktonic MIC Assay (Resazurin Readout) A->B Screen Planktonic C Biofilm Growth (Calgary Peg Lid) A->C Establish Biofilm E Mechanism Validation (+/- EDTA Chelator) B->E Hit Selection D MBEC Determination (Biofilm Eradication) C->D Challenge D->E Hit Selection

Workflow for evaluating anti-biofilm efficacy of halogenated quinolines.

G Core Bromo-Chloro-Quinoline Core Br Bromine (C3/C6) Lower Bond Dissociation Energy Core->Br Cl Chlorine (C4) High Metabolic Stability Core->Cl PROTAC Linker Attachment (Pd-Catalyzed Cross-Coupling) Br->PROTAC Orthogonal Exit Vector Target Target Protein Binding (Kinase Inhibition / Halogen Bond) Cl->Target Lipophilic Anchor PROTAC->Target Synergistic Degradation

Rational design logic for utilizing bromo-chloro-quinolines in PROTACs.

Conclusion

The bromo-chloro-quinoline scaffold is far more than a traditional heterocyclic building block; it is a highly engineered platform for modern drug discovery. By understanding the causality behind its halogen substitutions—leveraging chlorine for metabolic stability and lipophilicity, and bromine for directional halogen bonding and regioselective cross-coupling—researchers can rapidly advance novel therapeutics. Whether deployed as metal-dependent biofilm eradicators to combat AMR or as tunable anchors for targeted protein degradation, this scaffold will remain at the forefront of medicinal chemistry.

References

  • Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. URL:[Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery. Frontiers in Chemistry. URL:[Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms.European Journal of Medicinal Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Catalysts (MDPI).
  • Turning the Tide against Antibiotic Resistance by Evaluating Novel, Halogenated Phenazine, Quinoline, and NH125 Compounds. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-8-methylquinoline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. We will delve into...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-bromo-4-chloro-8-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, outline a robust synthetic pathway, discuss methods for its characterization, and explore its current and potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

3-Bromo-4-chloro-8-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The strategic placement of bromo, chloro, and methyl groups on the quinoline scaffold significantly influences its chemical reactivity and biological activity.

The molecular formula for 3-bromo-4-chloro-8-methylquinoline is C₁₀H₇BrClN . This is consistent with its isomers, such as 5-bromo-4-chloro-8-methylquinoline and 7-bromo-4-chloro-8-methylquinoline[1]. The calculated molecular weight is 256.53 g/mol [1].

A summary of its key identifiers and computed properties is presented below:

PropertyValueSource
Molecular Formula C₁₀H₇BrClN[1],
Molecular Weight 256.53 g/mol [1],
IUPAC Name 3-Bromo-4-chloro-8-methylquinolineN/A
Canonical SMILES CC1=CC=CC2=C1C(=C(C=N2)Br)ClN/A
InChI Key (Calculated for Isomers) UPJFHRDSKRYSLG-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of 3-bromo-4-chloro-8-methylquinoline can be approached through a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic route is proposed below, drawing from established methodologies for the synthesis of related substituted quinolines[2][3].

Proposed Synthetic Pathway

The synthesis commences with a Gould-Jacobs reaction to construct the quinoline core, followed by sequential halogenation steps. The choice of starting material is critical for achieving the desired substitution pattern.

G A 2-Methylaniline C Condensation (Gould-Jacobs Reaction) A->C B Diethyl ethoxymethylenemalonate B->C D 8-Methylquinolin-4-ol C->D E Chlorination (e.g., POCl₃) D->E F 4-Chloro-8-methylquinoline E->F G Bromination (e.g., NBS or Br₂) F->G H 3-Bromo-4-chloro-8-methylquinoline G->H

Caption: Proposed synthetic workflow for 3-Bromo-4-chloro-8-methylquinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Methylquinolin-4-ol

This initial step utilizes the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines[3].

  • In a round-bottom flask, combine 2-methylaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 110-130°C for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the formation of the intermediate, diethyl ((2-methylphenyl)amino)methylene)malonate, is complete, add a high-boiling point solvent such as diphenyl ether.

  • Increase the temperature to 240-260°C to induce thermal cyclization. This step is typically complete within 1 hour.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to yield 8-methylquinolin-4-ol.

Causality: The Gould-Jacobs reaction is a two-part process. The initial condensation forms an anilinomethylenemalonate intermediate. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinoline ring system.

Step 2: Synthesis of 4-Chloro-8-methylquinoline

The hydroxyl group at the 4-position is converted to a chloro group, a common transformation in quinoline chemistry[3].

  • To a flask containing 8-methylquinolin-4-ol (1.0 equivalent), cautiously add phosphorus oxychloride (POCl₃, 3-5 equivalents) at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-8-methylquinoline.

Causality: Phosphorus oxychloride is a potent chlorinating agent for converting hydroxyl groups, particularly on heteroaromatic rings, to chlorides. The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Step 3: Synthesis of 3-Bromo-4-chloro-8-methylquinoline

This final step is a regioselective electrophilic bromination.

  • Dissolve 4-chloro-8-methylquinoline (1.0 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), portion-wise at room temperature. The use of a catalyst like iron(III) bromide may be necessary.

  • Stir the reaction mixture at room temperature until TLC indicates the complete consumption of the starting material.

  • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-4-chloro-8-methylquinoline.

Causality: The directing effects of the substituents on the quinoline ring guide the regioselectivity of the bromination. The pyridine part of the quinoline ring is generally deactivated towards electrophilic substitution. The 4-chloro group is a deactivating ortho, para-director, while the 8-methyl group is an activating ortho, para-director. The interplay of these electronic effects, along with steric considerations, will influence the position of bromination.

Characterization and Purity Assessment

The identity and purity of the synthesized 3-bromo-4-chloro-8-methylquinoline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected signals and coupling patterns for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Melting Point: A sharp melting point is indicative of high purity.

Applications in Research and Drug Development

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities[4][5][6]. The introduction of halogen atoms can significantly modulate the biological properties of these compounds[4].

Potential Therapeutic Areas:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by inhibiting various cellular processes such as cell growth, invasion, and migration, and by inducing apoptosis[4][7]. The specific substitution pattern of 3-bromo-4-chloro-8-methylquinoline may confer unique interactions with biological targets.

  • Antimalarial Drugs: The quinoline scaffold is central to several antimalarial drugs, including chloroquine and quinine[5][8]. Halogenated quinolines are of particular interest in the development of new antimalarial agents.

  • Antibacterial and Antifungal Agents: Substituted quinolines have shown promise as antibacterial and antifungal compounds[4][5][6].

  • Antiviral Activity: The quinoline ring is present in some antiviral drugs, and new derivatives are continually being explored for their potential in this area[5][8].

Role in Drug Discovery:

3-Bromo-4-chloro-8-methylquinoline serves as a versatile building block in the synthesis of more complex molecules. The bromine and chlorine atoms provide reactive handles for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

Substituted quinolines, particularly halogenated ones, should be handled with care. Based on data for similar compounds like 3-bromo-4-chloroquinoline, this compound may be toxic if swallowed and could cause serious eye damage[9].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]

  • 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - PMC. [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - RSC Publishing. [Link]

  • Review on recent development of quinoline for anticancer activities. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Friedländer Synthesis for Substituted Quinoline Preparation

A Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and antileishmanial properties.[3][4][5][6][7] First reported by Paul Friedländer in 1882, the Friedländer synthesis remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[8][9][10][11] This guide provides an in-depth exploration of the synthesis, from its core mechanistic principles to detailed, field-proven experimental protocols designed for practical application in a research and development setting.

The Underlying Chemistry: Mechanistic Rationale

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[10][12] The reaction's elegance lies in its convergence, assembling the bicyclic quinoline core in a single transformative step. Understanding the mechanism is critical for troubleshooting and optimization. The reaction can proceed through two primary, competing pathways, the prevalence of which is dictated by the catalytic conditions.[9][13][14]

  • Pathway A (Aldol-First): This pathway commences with an aldol condensation between the two carbonyl-containing reactants to form an aldol adduct. This intermediate then undergoes dehydration to yield an α,β-unsaturated carbonyl compound, which subsequently undergoes intramolecular cyclization via imine formation to furnish the final quinoline product.[9] This pathway is considered viable under acid-catalyzed conditions.[15]

  • Pathway B (Schiff Base-First): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the aromatic amine and the carbonyl of the α-methylene-containing partner.[9] A subsequent intramolecular aldol-type condensation, driven by the enolizable α-methylene group attacking the aryl carbonyl, forms a hydroxylated intermediate that readily dehydrates to the aromatic quinoline system. This is the generally accepted mechanism for base-catalyzed variants.[15]

Friedlander_Mechanism cluster_start Starting Materials cluster_pathA Pathway A: Aldol-First (Acid-Catalyzed) cluster_pathB Pathway B: Schiff Base-First (Base-Catalyzed) Start1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Adduct Start1->Aldol Aldol Condensation Schiff Schiff Base Start1->Schiff Imine Formation Start2 Ketone with α-Methylene Group Start2->Aldol Aldol Condensation Start2->Schiff Imine Formation Unsat α,β-Unsaturated Carbonyl Aldol->Unsat -H₂O End Substituted Quinoline Unsat->End Cyclization & -H₂O Cyclized Cyclized Intermediate Schiff->Cyclized Intramolecular Aldol Cyclized->End -H₂O

Caption: Competing mechanistic pathways of the Friedländer synthesis.

Experimental Design & Optimization

The success of the Friedländer synthesis hinges on the judicious selection of catalysts and reaction conditions. While classical methods often employed harsh conditions like high temperatures (150-220°C) without a catalyst, modern approaches offer milder, more efficient alternatives.[16][17]

Catalyst Selection: The Engine of the Reaction

The choice of catalyst is paramount and directly influences reaction rate, yield, and sometimes even the mechanistic pathway.

  • Acid Catalysis : Acids activate the carbonyl groups, making them more susceptible to nucleophilic attack.

    • Brønsted Acids : Reagents like p-toluenesulfonic acid (p-TsOH), H₂SO₄, and HCl are commonly used.[18]

    • Lewis Acids : Catalysts such as ZnCl₂, FeCl₃, and more advanced options like Indium(III) triflate (In(OTf)₃) have proven highly effective, particularly under solvent-free conditions.[8][9][19]

  • Base Catalysis : Bases facilitate the deprotonation of the α-methylene group, generating the key enolate nucleophile.

    • Common Bases : Potassium hydroxide (KOH), sodium hydroxide (NaOH), piperidine, and potassium tert-butoxide (KOtBu) are frequently employed.[8][16][18]

  • Modern & Green Catalysts : Recent research has focused on developing more sustainable and efficient catalytic systems.

    • Solid-Supported Catalysts : Reagents like P₂O₅ on silica gel (P₂O₅/SiO₂) offer advantages in terms of easy removal (filtration) and potential for recycling.[13]

    • Nanocatalysts & Ionic Liquids : These advanced systems can provide high efficiency under mild conditions, often with improved yields and reduced environmental impact.[12][20][21]

Key Experimental Parameters
ParameterRationale & ConsiderationsExamples
Solvent The solvent choice depends on the catalyst and reactants. It must solubilize the starting materials and be compatible with the reaction temperature.Toluene, Ethanol, Dichloromethane (DCM), or solvent-free conditions.[8][11]
Temperature Classical methods required high heat. Modern catalysts often allow the reaction to proceed at lower temperatures, from ambient to reflux.80-120 °C (reflux) or microwave irradiation for rapid heating.[11]
Reactant Purity Impurities, including water, can inhibit catalysts and lead to side reactions, reducing the overall yield.Use of anhydrous solvents is recommended for many acid-catalyzed reactions.[18]
Common Challenges & Strategic Solutions
  • Low Yield : This can be due to an inappropriate catalyst, impure reagents, or non-optimal temperature. Solution : Screen a panel of both acid and base catalysts. Ensure starting materials are pure and solvents are anhydrous.[18]

  • Regioselectivity Issues : The use of an unsymmetrical ketone (e.g., 2-butanone) can lead to a mixture of quinoline isomers. Solution : Strategic blocking of one α-position (e.g., using a phosphoryl group) or employing specific amine catalysts can direct the cyclization to the desired position.[8]

  • Side Reactions : Under basic conditions, the α-methylene ketone can undergo self-aldol condensation.[18] Solution : Slowly add the ketone to the reaction mixture. Switching to an acid catalyst can often circumvent this issue entirely.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both a classic and a modern approach to the Friedländer synthesis.

Workflow A 1. Reaction Setup (Flask, Condenser, Stirrer) B 2. Reagent Addition (Solvent, Reactants, Catalyst) A->B C 3. Reaction (Heating/Reflux) B->C D 4. Monitoring (TLC) C->D D->C If incomplete E 5. Work-up (Quenching, Extraction) D->E If complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: General experimental workflow for quinoline synthesis.

Protocol 1: Classic Acid-Catalyzed Synthesis of 2-Phenyl-4-methylquinoline

This protocol details a standard acid-catalyzed procedure using readily available starting materials.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Acetone (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzophenone (1.0 eq) and toluene.

  • Add acetone (3.0 eq) followed by the catalytic amount of p-TsOH·H₂O (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 110°C).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to yield the pure substituted quinoline.

Protocol 2: One-Pot Nitro Reduction-Friedländer Synthesis

This efficient protocol combines the reduction of a nitro group with the subsequent cyclization in a single pot, avoiding the isolation of the intermediate amine.[22]

Materials:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • A ketone with an α-methylene group (e.g., Acetophenone) (1.2 eq)

  • Iron powder (Fe) (4.0 eq)

  • Ethanol (EtOH)

  • Aqueous Hydrochloric Acid (HCl, catalytic)

  • Aqueous Potassium Hydroxide (KOH)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 2-nitrobenzaldehyde (1.0 eq) and iron powder (4.0 eq) in ethanol.

  • Add a catalytic amount of aqueous HCl and heat the mixture to reflux. Monitor the reduction of the nitro group by TLC until the starting material is consumed.

  • To the same flask containing the in situ generated 2-aminobenzaldehyde, add the ketone (1.2 eq) and an aqueous solution of KOH.

  • Continue to reflux the mixture, monitoring the formation of the quinoline product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Comparison for Protocols
FeatureProtocol 1 (Acid-Catalyzed)Protocol 2 (One-Pot)
Starting Material 2-Aminoaryl Ketone2-Nitroaryl Aldehyde
Catalyst System p-TsOH (Acid)Fe/HCl (Reduction), KOH (Base)
Key Advantage Procedurally simple, well-establishedHigh atom economy, avoids isolation of amine
Considerations Requires stable amino ketoneSubstrate must tolerate reduction conditions
Typical Yields Good to Excellent (70-95%)Good to Excellent (60-90%)[22]

Applications in Drug Discovery & Development

The Friedländer synthesis is not merely an academic exercise; it is a powerful engine for drug discovery. Its versatility allows for the creation of large, diverse libraries of quinoline derivatives for high-throughput screening.[17][23] The ability to readily modify substituents at various positions on both the benzene and pyridine rings enables systematic structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds.[2]

Many quinoline-based drugs and clinical candidates owe their existence to synthesis strategies rooted in the principles of the Friedländer reaction. The scaffold is central to:

  • Antimalarials : Following the legacy of quinine, synthetic quinolines like chloroquine and mefloquine are vital antimalarial agents.[4]

  • Anticancer Agents : The natural product camptothecin, a potent topoisomerase inhibitor, features a quinoline core.[6] The synthesis has been used to generate novel analogs with promising activity against various cancer cell lines.[5][23]

  • Antibiotics : The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) highlights the importance of the quinoline nucleus in combating bacterial infections.[7]

The continued evolution of the Friedländer synthesis, particularly through the development of green and highly selective catalysts, ensures its enduring relevance in the quest for novel therapeutics.[20][21]

References

  • ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Arkivoc. (n.d.). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Arkivoc. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. Scribd. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Wiley Online Library. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. PMC. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Friedlander quinoline synthesis. Quimicaorganica.org. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Retrieved from [Link]

  • ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. ScienceDirect. Retrieved from [Link]

  • MDPI. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]

  • RSC Publishing. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Publishing. Retrieved from [Link]

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Application

Application Note &amp; Protocols for Drug Development Professionals

An In-Depth Guide to the Development of Anticancer Agents from Quinoline Scaffolds Abstract The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development of Anticancer Agents from Quinoline Scaffolds

Abstract

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic value.[1][2] Its inherent properties and synthetic tractability have made it a focal point in the search for novel anticancer agents. Several quinoline-based drugs, including bosutinib, lenvatinib, and cabozantinib, have successfully transitioned into clinical use, primarily as kinase inhibitors, validating the scaffold's potential in oncology.[3][4] This guide provides a comprehensive overview of the rationale, mechanisms, and practical methodologies involved in the development of quinoline-derived anticancer agents. We delve into the key mechanisms of action, provide detailed protocols for synthesis and biological evaluation, and discuss the principles of structure-activity relationship (SAR) analysis to guide rational drug design.

The Quinoline Scaffold: A Cornerstone in Anticancer Drug Design

Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[5] This structure is not only stable but also offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[2] Quinoline derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile tool for targeting the complex and multifaceted nature of cancer.[3][6]

Key Mechanisms of Action

The efficacy of quinoline derivatives stems from their ability to interact with various critical cellular targets and pathways that are often dysregulated in cancer.[5][7]

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[8][9] Many quinoline compounds are designed as ATP-competitive inhibitors that target the ATP-binding pocket of kinases like EGFR, VEGFR, Pim-1, and Src, thereby blocking downstream signaling.[10][11][12]

  • DNA Damage and Repair Inhibition: Certain quinoline analogues can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[3][10] This leads to the accumulation of DNA damage and ultimately triggers cell death.

  • Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][13]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints (e.g., G2/M phase), preventing them from dividing.[3][14]

  • Inhibition of Tubulin Polymerization: Some derivatives can bind to tubulin, preventing its polymerization into microtubules. This disrupts the mitotic spindle, leading to mitotic arrest and cell death.[5][7]

Quinoline_MoA cluster_0 Quinoline Scaffold cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Quinoline Quinoline-Based Anticancer Agent Kinases Protein Kinases (EGFR, VEGFR, Pim-1) Quinoline->Kinases Inhibition DNA_Topo DNA & Topoisomerases Quinoline->DNA_Topo Intercalation/ Inhibition Apoptosis_Proteins Apoptotic Proteins (Bcl-2, Bax) Quinoline->Apoptosis_Proteins Modulation Cell_Cycle Cell Cycle Regulators Quinoline->Cell_Cycle Interference Tubulin Tubulin Quinoline->Tubulin Binding Signal_Block Signal Transduction Blockade Kinases->Signal_Block DNA_Damage DNA Damage DNA_Topo->DNA_Damage Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cycle_Arrest Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Signal_Block->Apoptosis DNA_Damage->Apoptosis Cycle_Arrest->Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Key mechanisms of action for quinoline-based anticancer agents.

Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Intermediate

The synthetic versatility of the quinoline core is a key advantage in drug development.[15] Numerous methods exist, such as the Skraup, Friedländer, and Pfitzinger syntheses.[7] The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a robust method for producing quinoline-4-carboxylic acids, which are valuable intermediates for further elaboration.[13]

Protocol 2.1: Pfitzinger Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid

This protocol describes the synthesis of a key intermediate, adapted from established methodologies.[13]

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve isatin (1.0 eq) and 4-bromoacetophenone (1.0 eq) in ethanol (100 mL).

  • Base Addition: While stirring, add a solution of potassium hydroxide (3.0 eq) in ethanol (50 mL) to the flask.

    • Scientific Rationale: The strong base (KOH) is essential for the initial deprotonation and condensation steps of the Pfitzinger reaction, which involves the opening of the isatin ring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 24 hours.

    • Self-Validation: Monitor the reaction progress periodically using TLC (e.g., every 4-6 hours). A suitable mobile phase might be a mixture of ethyl acetate and hexane. The disappearance of starting materials and the appearance of a new, more polar spot (which stays closer to the baseline) indicates product formation.

  • Workup - Cooling & Acidification: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker of ice water (approx. 500 mL).

  • Acidify the aqueous mixture to pH ~2-3 by the dropwise addition of concentrated HCl with vigorous stirring. A precipitate should form.

    • Scientific Rationale: Acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Synthesis_Workflow Start 1. Combine Isatin & 4-Bromoacetophenone in EtOH AddBase 2. Add Ethanolic KOH Start->AddBase Reflux 3. Reflux for 24 hours (Monitor by TLC) AddBase->Reflux Workup 4. Cool & Pour into Ice Water Reflux->Workup Acidify 5. Acidify with HCl to Precipitate Product Workup->Acidify Isolate 6. Isolate by Filtration & Wash with Water Acidify->Isolate End 7. Dry Product: 2-(4-bromophenyl)quinoline-4-carboxylic acid Isolate->End

Figure 2: Workflow for the Pfitzinger synthesis of a quinoline intermediate.

Protocols: Biological Evaluation of Quinoline Derivatives

Once synthesized, novel quinoline compounds must be evaluated for their anticancer activity. This typically begins with broad cytotoxicity screening, followed by more specific mechanism-based assays.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16][17] It is a standard first-line assay for screening potential anticancer compounds.[18]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[17][19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

    • Scientific Rationale: A 24-hour pre-incubation ensures that cells have recovered from trypsinization and are in a logarithmic growth phase at the time of drug addition. Cell density can significantly impact results, so consistency is key.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM).

  • Controls (Self-Validation):

    • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the test wells (typically <0.5%). This control represents 100% cell viability.

    • Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's sensitivity.

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Scientific Rationale: Viable cells with active mitochondria will cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.2: Target-Based Assay (Conceptual Kinase Inhibition)

For compounds designed to inhibit a specific kinase, a direct enzymatic assay is required to confirm on-target activity.

Principle: A typical kinase inhibition assay measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase. This can be done using various platforms, such as mobility shift assays or antibody-based methods (e.g., ELISA).[21]

Conceptual Workflow:

  • Immobilize Substrate: A peptide substrate specific to the kinase of interest is immobilized on a microplate well.

  • Kinase Reaction: The recombinant kinase enzyme is added to the well along with ATP and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).

  • Detection: A phosphorylation-specific antibody conjugated to an enzyme (like HRP) is added. This antibody only binds to the substrate if it has been phosphorylated by the kinase.

  • Signal Generation: A chromogenic substrate for HRP is added. The amount of color produced is proportional to the kinase activity.

  • Analysis: A decrease in signal in the presence of the test compound indicates inhibition of the kinase. IC50 values are calculated similarly to the cytotoxicity assay.

Structure-Activity Relationship (SAR) and Data Interpretation

SAR studies are crucial for optimizing lead compounds into potent drug candidates.[22] By systematically modifying the quinoline scaffold and observing the effect on biological activity, researchers can identify key structural features required for potency and selectivity.[3][23]

Key SAR Insights for Quinoline Scaffolds:

  • 2- and 4-Positions: Substitutions at these positions are often critical for activity. 2,4-disubstituted quinolines have shown excellent results through various mechanisms.[3]

  • 7-Position: Halogen substitutions (e.g., chlorine) at the 7-position are common in many active compounds, including antimalarials and kinase inhibitors, and can significantly enhance potency.[3]

  • Side Chains: The nature of the side chains, particularly those containing amine groups, can influence cell membrane permeability, target binding, and overall cytotoxicity.[3]

Figure 3: Key sites for Structure-Activity Relationship (SAR) studies.
Data Presentation

Quantitative data from biological assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Sample Cytotoxicity Data for a Series of Quinoline Analogs

Compound IDR1-Substituent (Position 7)R2-Substituent (Position 4)IC50 (µM) vs. MCF-7 CellsIC50 (µM) vs. A549 Cells
QN-01-H-NH215.2 ± 1.822.5 ± 2.1
QN-02-Cl-NH22.1 ± 0.34.8 ± 0.6
QN-03-OCH3-NH29.7 ± 1.114.3 ± 1.5
QN-04-Cl-NH-CH31.5 ± 0.23.1 ± 0.4
Doxorubicin(Positive Control)(Positive Control)0.05 ± 0.010.09 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally fruitful starting point for the development of novel anticancer agents. Its proven clinical success and mechanistic diversity ensure its continued relevance in oncology research.[24][25] The protocols and principles outlined in this guide provide a foundational framework for the synthesis, evaluation, and optimization of new quinoline-based drug candidates. Future efforts will likely focus on developing derivatives with improved selectivity for specific cancer targets to minimize off-target toxicity, as well as exploring innovative, sustainable synthetic methods to streamline the drug discovery process.[15][26]

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences.
  • Kumar, A., Kumar, A., Kumar, V., & Singh, P. P. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • V, A., & K, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • BenchChem. (2025).
  • Sharma, S., Singh, S., & Yadav, D. (2023).
  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Li, K., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry.
  • Acar, Ç., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). International Journal of Pharmaceutical and Biological Sciences.
  • Al-Blewi, F. F., et al. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI.
  • Mashima, R., & Tsuruo, T. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (n.d.).
  • Adan, A., et al. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Al-Ostath, O., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Letters in Applied NanoBioScience.
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. (2026). PubMed.
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  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). (2026). Bentham Science Publishers.
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Method

1H NMR and 13C NMR assignment for 3-Bromo-4-chloro-8-methylquinoline

An Application Guide to the Spectroscopic Analysis of 3-Bromo-4-chloro-8-methylquinoline Introduction: The Quinoline Core in Modern Chemistry Quinoline and its derivatives represent a cornerstone in heterocyclic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Spectroscopic Analysis of 3-Bromo-4-chloro-8-methylquinoline

Introduction: The Quinoline Core in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural backbone of numerous synthetic pharmaceuticals and natural products.[1][2] The biological activity of these compounds is profoundly influenced by the substitution pattern on the bicyclic ring system, making precise structural characterization a paramount concern for researchers in medicinal chemistry and drug development.[1] Unambiguous determination of molecular structure is critical for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.[2] It provides a detailed portrait of the molecular framework by mapping the electronic environment of each hydrogen and carbon atom. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral assignment for a specific polysubstituted derivative, 3-Bromo-4-chloro-8-methylquinoline. We will explore the theoretical principles governing its spectral features, predict the chemical shifts and coupling patterns, and provide robust, field-proven protocols for data acquisition and analysis.

Guiding Principles: Decoding Substituent Effects in Quinoline NMR

The NMR spectrum of a substituted quinoline is governed by the foundational principles of chemical shift (δ), spin-spin coupling (J), and signal integration.[1] For the quinoline scaffold, protons typically resonate in the aromatic region between δ 7.0 and 9.0 ppm.[1][3] The electron-withdrawing nitrogen atom strongly deshields adjacent nuclei, causing protons like H-2 to appear far downfield.[1] Furthermore, the H-8 proton experiences a through-space deshielding effect from the nitrogen's lone pair, known as a peri-effect, also shifting it downfield.[1]

The true complexity and informational richness of the spectrum arise from the electronic influence of substituents. Understanding these effects is key to accurate spectral assignment.

  • Electron-Withdrawing Groups (EWGs): Halogens, such as the bromo group at C-3 and the chloro group at C-4, are electronegative and withdraw electron density from the ring system. This "deshields" the nearby nuclei, causing their NMR signals to shift to higher ppm values (downfield).[2][4] This effect is most pronounced at the positions ortho and para to the substituent.

  • Electron-Donating Groups (EDGs): Alkyl groups, like the methyl group at C-8, donate electron density into the ring. This "shields" the nearby nuclei, causing their signals to shift to lower ppm values (upfield).[2][5]

In 3-Bromo-4-chloro-8-methylquinoline, these competing effects create a unique electronic landscape, allowing for the complete assignment of every proton and carbon signal.

Predicted ¹H and ¹³C NMR Spectral Assignments

Based on the established principles of substituent effects and analysis of related quinoline structures, we can predict the NMR spectra for 3-Bromo-4-chloro-8-methylquinoline. The structure and IUPAC numbering are shown below:

Chemical structure of 3-Bromo-4-chloro-8-methylquinoline with IUPAC numbering.
Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show five distinct signals: four in the aromatic region and one in the aliphatic region. The protons on the pyridine ring (H-2) and the benzene ring (H-5, H-6, H-7) will be clearly differentiated.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2 8.9 - 9.1s (singlet)N/AStrongly deshielded by the adjacent nitrogen atom and the EWG effects of the C-3 bromo and C-4 chloro groups. No adjacent protons results in a singlet.
H-5 7.9 - 8.1d (doublet)J₅,₆ ≈ 7-9Deshielded relative to H-6 and H-7. Coupled only to H-6, appearing as a doublet.
H-7 7.6 - 7.8d (doublet)J₇,₆ ≈ 7-9Influenced by the ortho-methyl group (slight shielding). Coupled only to H-6, appearing as a doublet.
H-6 7.4 - 7.6t (triplet) or ddJ₆,₅ ≈ 7-9, J₆,₇ ≈ 7-9Coupled to both H-5 and H-7. If the coupling constants are nearly identical, it will appear as a triplet.
8-CH₃ 2.6 - 2.8s (singlet)N/AAliphatic methyl protons, appearing as a singlet in the upfield region.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

CarbonPredicted δ (ppm)Rationale for Assignment
C-2 151 - 153Deshielded due to proximity to the electronegative nitrogen.
C-4 148 - 150Significantly deshielded by the directly attached chlorine atom and adjacent nitrogen influence.
C-8a 145 - 147Quaternary bridgehead carbon adjacent to nitrogen.
C-7 135 - 137Aromatic CH carbon.
C-5 129 - 131Aromatic CH carbon.
C-4a 127 - 129Quaternary bridgehead carbon.
C-8 126 - 128Aromatic carbon bearing the methyl group.
C-6 125 - 127Aromatic CH carbon.
C-3 118 - 120Carbon attached to bromine; its chemical shift is influenced by the heavy atom effect.
8-CH₃ 18 - 20Aliphatic methyl carbon, appearing at the highest field (most upfield).

Experimental and Data Processing Protocols

The acquisition of high-quality, reproducible NMR data requires meticulous attention to detail in sample preparation and instrument setup. The following protocols are designed to be self-validating systems for generating reliable data.

Workflow for NMR Analysis of Substituted Quinolines

The overall process from sample to final assignment follows a logical progression, as illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-25 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter cap 4. Cap and Homogenize filter->cap insert 5. Insert Sample & Lock/Shim cap->insert setup 6. Set Acquisition Parameters (¹H & ¹³C) insert->setup acquire 7. Acquire FID Data setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase & Baseline Correction ft->phase reference 10. Reference Spectrum (TMS or Solvent) phase->reference assign 11. Peak Picking, Integration & Assignment reference->assign

A logical workflow for the NMR analysis of quinoline compounds.
Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample.

  • Weigh the Sample: For ¹H NMR of a small molecule (<1000 g/mol ), accurately weigh 5-25 mg of the compound.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[6]

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]

  • Dissolution: In a small vial, dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent.[7][8]

  • Filtration: To prevent magnetic field distortions that cause line broadening, it is critical to remove any solid particles. Draw the solution into a clean Pasteur pipette plugged with a small amount of cotton or glass wool and filter it directly into a clean, dry 5 mm NMR tube.[6]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Gently invert the tube several times to ensure the solution is homogeneous.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

  • Parameter Selection: Load a standard one-pulse proton experiment. The following are robust starting parameters:

    • Pulse Angle (p1): Use a 30° or 45° flip angle for rapid acquisition. A 90° pulse can be used but requires a longer relaxation delay.[9]

    • Acquisition Time (AQ): Set to 3-4 seconds. This provides adequate digital resolution for sharp peaks in small molecules.[9][10]

    • Relaxation Delay (d1): A delay of 1.5-2.0 seconds is sufficient for qualitative analysis. For accurate integration (quantitative work), the delay should be at least 5 times the longest T1 relaxation time of the protons of interest.[10][11]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise (S/N) ratio.[12]

  • Acquisition: Run the experiment to acquire the Free Induction Decay (FID).

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)
  • Instrument Setup: Use the same locked and shimmed sample. Tune the probe to the ¹³C frequency.

  • Parameter Selection: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Proton Decoupling: Ensure broad-band proton decoupling is active during acquisition to produce a spectrum of singlets, simplifying interpretation.[2]

    • Acquisition Time (AQ): 1-2 seconds is typical.

    • Relaxation Delay (d1): 2 seconds is a standard starting point.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, a significantly higher number of scans is required. Start with 256 or 512 scans and increase as needed to achieve adequate S/N.

  • Acquisition: Run the experiment. This will take longer than the ¹H experiment, often 20-60 minutes.[6]

Protocol 4: Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication function (line broadening, LB = 0.3 Hz for ¹H) to the FID to improve S/N, then perform the Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. If tetramethylsilane (TMS) was used as an internal standard, set its signal to 0 ppm. Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]

  • Analysis: Identify peak positions and perform integration on the ¹H spectrum to determine the relative ratios of the different types of protons.

Visualizing Electronic Influences

The predicted chemical shifts are a direct consequence of how the three substituents electronically perturb the quinoline core. The diagram below illustrates the primary inductive effects.

Substituent_Effects main_node Br_origin Br Br_origin->main_node Cl_origin Cl Cl_origin->main_node Me_origin CH₃ Me_origin->main_node ewg_label e⁻ Withdrawing (Deshielding) edg_label e⁻ Donating (Shielding)

Electronic influence of substituents on the quinoline ring.

Conclusion

The structural elucidation of complex organic molecules like 3-Bromo-4-chloro-8-methylquinoline is a systematic process. By understanding the fundamental principles of substituent-induced chemical shifts, one can confidently predict and assign the ¹H and ¹³C NMR spectra. The application of robust, validated protocols for sample preparation, data acquisition, and processing ensures the generation of high-quality data. This comprehensive approach, combining theoretical knowledge with rigorous experimental practice, is indispensable for researchers in organic synthesis, drug discovery, and materials science, enabling the confident and accurate characterization of novel chemical entities.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. (2008). PubMed. [Link]

  • Electronic Supporting Information for related quinoline compounds. Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

  • Small molecule NMR sample preparation. (2023). University of Maryland, Baltimore. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • NMR Sample Preparation. University of Notre Dame. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • Sample Preparation & NMR Tubes. Weizmann Institute of Science, Chemical Research Support. [Link]

  • Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison, Chemistry Department NMR Facility. [Link]

  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. ConnectSci. [Link]

  • Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). International Nuclear Information System. [Link]

  • Supporting Information for Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acetates. Royal Society of Chemistry. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). LibreTexts Chemistry. [Link]

  • NMR Data Processing. Encyclopedia of Magnetic Resonance. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Quantitative NMR Spectroscopy. University of Cambridge, Department of Chemistry. [Link]

Sources

Application

Advanced HPLC Purification Strategies for Substituted Quinolines: A Method Development Protocol

Introduction: The Chromatographic Challenge of Quinolines Substituted quinolines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anticancer ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromatographic Challenge of Quinolines

Substituted quinolines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anticancer therapeutics. Despite their synthetic utility, the purification of quinoline derivatives presents significant chromatographic challenges. The basicity of the quinoline nitrogen (pKa ~4.9) often leads to severe secondary interactions with residual silanols on silica-based stationary phases, resulting in peak tailing, poor resolution, and irreversible adsorption.

As an Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error. This guide details a causality-driven, self-validating approach to the analytical method development and preparative scale-up of substituted quinolines.

Mechanistic Insights & Causality in Method Design

To achieve high-purity isolation (>99%), every parameter in the chromatographic system must be deliberately selected to counteract the specific physicochemical liabilities of the quinoline core.

  • Overcoming Nitrogen Basicity (Stationary Phase & Modifiers): The lone electron pair on the quinoline nitrogen interacts strongly with acidic silanols. To mitigate this, heavily end-capped or sterically protected C18 columns (e.g., Phenomenex Gemini) are standard[1]. Furthermore, an acidic modifier is mandatory. Adding 0.1% v/v Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking residual silanols and fully protonating the analyte to ensure sharp, symmetrical peaks (2)[2]. For downstream LC-MS applications, 0.1% Formic Acid (FA) is preferred due to its volatility[1].

  • Managing Chelating Substituents: Certain derivatives, such as 5-hydroxyquinolines, exhibit strong chelating properties toward trace metals in standard stainless-steel HPLC systems. This leads to peak distortion and poor recovery. In such cases, the use of non-metallic PEEK (polyether ether ketone) tubing and specialized columns is required to resolve chelating compounds as a single, clean peak (3)[3].

  • Orthogonal Selectivity: While C18 is the default, cyano (CN) phases (e.g., Zorbax SB-CN) offer orthogonal selectivity via dipole-dipole and π

    π interactions. This is particularly effective for resolving closely related indoloquinoline and quinoline alkaloids in complex mixtures (4)[4].

Method Development Workflow

Fig 1. Logical workflow for the HPLC method development and purification of substituted quinolines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation gates. Do not proceed to the next phase unless the validation criteria are met.

Phase 1: Sample Preparation & System Suitability
  • Solubility Profiling: Dissolve 10 mg of the crude substituted quinoline in 1 mL of Methanol or DMSO[2][5]. Causality: Quinolines often exhibit poor aqueous solubility; starting with a strong organic diluent prevents on-column precipitation and over-pressurization.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates[2][5].

  • System Suitability Test (Self-Validation): Inject 10 µL of a standard mix containing the target quinoline and a neutral void-volume marker (e.g., uracil).

    • Validation Gate: Proceed to full analysis ONLY if the theoretical plate count ( N ) > 10,000 and the tailing factor ( Tf​ ) is ≤ 1.2. A Tf​ > 1.2 indicates incomplete masking of silanols, requiring a fresh preparation of the acidic mobile phase.

Phase 2: Analytical HPLC Protocol
  • Column Equilibration: Equilibrate an end-capped C18 column (4.6 x 150 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B (see Table 1) until a stable baseline is achieved.

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min[1][2].

  • Detection: Monitor the eluent at 254 nm (universal aromatic absorbance) and 325 nm (specific to the quinoline chromophore)[1][2].

Phase 3: Preparative Scale-Up & Fractionation
  • Scale Translation: Transfer the optimized analytical gradient to a preparative C18 column (21.2 x 250 mm, 10 µm)[1][2]. Adjust the flow rate proportionally to maintain linear velocity (typically 20.0 - 21.0 mL/min) (1)[1].

  • Loading: Inject up to 100 mg of the filtered crude sample per run[2].

  • Fraction Collection: Trigger fraction collection based on a predefined UV absorbance threshold at 254 nm to avoid collecting baseline noise[1].

  • Post-Purification (Self-Validation): Re-inject a 10 µL aliquot of the pooled fractions using the Phase 2 analytical method.

    • Validation Gate: Accept the batch for lyophilization ONLY if the integrated peak area demonstrates >99% purity and calculated recovery is >90%[2].

Quantitative Data & Chromatographic Conditions

The following tables summarize the optimized parameters for both analytical screening and preparative scale-up, highlighting the causality behind each parameter choice.

Table 1: Analytical HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides high theoretical plates for baseline resolution of impurities.
Mobile Phase A 0.1% TFA in WaterIon-pairs with the basic nitrogen, suppressing silanol interactions.
Mobile Phase B 0.1% TFA in AcetonitrileElutes hydrophobic substituents (e.g., adamantyl or halogen groups).
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Detection UV at 254 nm and 325 nmCaptures universal aromatic and specific quinoline chromophores.

Table 2: Preparative HPLC Scale-Up Parameters

ParameterSpecificationCausality / Rationale
Column C18, 21.2 x 250 mm, 10 µmIncreased loadability (up to 100 mg/injection) without column overload.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier; prevents salt accumulation during lyophilization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures solubility and elution of highly lipophilic fractions.
Flow Rate 21.0 mL/minMaintains equivalent linear velocity to the analytical scale method.
Gradient 5% to 30% B (5 min), then to 95% B (15 min)Shallow initial gradient resolves closely eluting polar impurities.

References

  • BenchChem Application Note. HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem. 2

  • Vavrek, M. T., & Weisburger, J. H. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. Cancer Letters, 51(1), 79-83.3

  • Schultz, D. C., et al. (2017). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. National Institutes of Health (NIH) / PMC. 1

  • UGSpace Research Article. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids. University of Ghana Space. 4

Sources

Method

Metal-Free Synthesis of Quinoline Derivatives: A Comprehensive Guide for Researchers

Introduction: The Enduring Significance of Quinolines and the Rise of Metal-Free Synthesis The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Quinolines and the Rise of Metal-Free Synthesis

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. From the historical significance of quinine in combating malaria to modern applications in anticancer agents and organic light-emitting diodes (OLEDs), the versatility of the quinoline ring system is undeniable.[1][2]

Traditionally, the synthesis of quinolines has relied on a set of venerable named reactions, many of which were developed over a century ago. While these methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, remain valuable, they often necessitate harsh reaction conditions, the use of toxic reagents, and can suffer from low efficiency.[1][2] Furthermore, the increasing demand for "green" and sustainable chemical processes has highlighted the limitations of transition-metal-catalyzed methods, which can lead to product contamination with toxic metal residues—a critical concern in pharmaceutical development.

This guide provides a comprehensive overview of modern, metal-free synthetic strategies for accessing diverse quinoline derivatives. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and insights into their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these innovative and environmentally benign methodologies.

I. Modern Adaptations of Classical Quinoline Syntheses

Many classical methods for quinoline synthesis have been revitalized through the incorporation of metal-free catalysts, alternative energy sources, and greener reaction media. These adaptations often lead to improved yields, milder reaction conditions, and a broader substrate scope.

The Friedländer Annulation: A Versatile and Adaptable Approach

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most direct routes to substituted quinolines.[1][2] Modern metal-free iterations of this reaction focus on the use of efficient and recyclable catalysts.

Causality Behind Experimental Choices: The choice of catalyst in the Friedländer reaction is critical for activating the carbonyl group and facilitating the initial condensation and subsequent cyclization. While strong acids or bases are traditionally used, they can lead to side reactions and difficult purifications. Modern approaches favor milder, more selective catalysts.

Self-Validating System: A successful Friedländer synthesis is typically characterized by the clean formation of the quinoline product with minimal side-product formation. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), and the final product can be readily characterized by standard spectroscopic methods (NMR, MS).

Protocol 1: Brønsted Acid-Catalyzed Friedländer Synthesis in a Green Solvent

This protocol utilizes a Brønsted acidic ionic liquid as a recyclable catalyst, offering an environmentally friendly alternative to traditional acid catalysts.[1]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • 1-Butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4) (20 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and [bmim]HSO4 (20 mol%).

  • Add ethanol (5 mL) to the flask and place a magnetic stir bar inside.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) to the flask and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The ionic liquid catalyst remains in the aqueous phase and can be recovered by evaporation of the water and reused.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired quinoline derivative.

Data Presentation:

Entry2-Aminoaryl KetoneActive Methylene CompoundYield (%)
12-AminobenzophenoneEthyl acetoacetate95
22-Amino-5-chlorobenzophenoneAcetylacetone92
32-AminoacetophenoneDimethyl malonate88

Yields are based on reported literature values for similar reactions.

Visualization of the Friedländer Annulation Mechanism:

Friedlander_Mechanism cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization & Dehydration A 2-Aminoaryl Ketone C Enamine Intermediate A->C [H+] B Active Methylene Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Quinoline Product D->E - H2O

Caption: General mechanism of the Friedländer quinoline synthesis.

II. Multicomponent Reactions (MCRs): A Strategy for Molecular Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Several metal-free MCRs have been developed for the synthesis of polysubstituted quinolines.

The Doebner Reaction: A Three-Component Route to Quinoline-4-carboxylic Acids

The Doebner reaction combines an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[1] This reaction is particularly useful for generating quinolines with a carboxylic acid handle, which can be further functionalized.

Causality Behind Experimental Choices: The reaction is typically acid-catalyzed to promote the formation of the initial imine intermediate from the aniline and aldehyde. The choice of solvent can influence the reaction rate and yield, with polar solvents often being preferred.

Self-Validating System: The formation of the quinoline-4-carboxylic acid product is often accompanied by its precipitation from the reaction mixture, providing a simple method for isolation. The structure can be confirmed by the characteristic spectroscopic signals of the quinoline core and the carboxylic acid group.

Protocol 2: A Modified Doebner Reaction for the Synthesis of 2-Arylquinoline-4-carboxylic Acids

This protocol describes a straightforward Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Materials:

  • Aniline (10 mmol)

  • Benzaldehyde (10 mmol)

  • Pyruvic acid (12 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve aniline (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).

  • Add pyruvic acid (12 mmol) to the solution and add a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. The product will often precipitate out of the solution upon cooling.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol or acetic acid.

Data Presentation:

AnilineAldehydeYield (%)
AnilineBenzaldehyde85
4-Methoxyaniline4-Chlorobenzaldehyde82
3-Bromoaniline2-Naphthaldehyde78

Yields are representative of typical Doebner reactions.

Visualization of the Doebner Reaction Workflow:

Doebner_Workflow start Start: Combine Reactants reactants Aniline + Aldehyde + Pyruvic Acid in Ethanol start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux cool Cool to Room Temperature & Ice Bath reflux->cool filter Vacuum Filtration cool->filter purify Recrystallization filter->purify product Final Product: 2-Arylquinoline-4-carboxylic Acid purify->product

Caption: Experimental workflow for the Doebner reaction.

III. Iodine-Catalyzed Cyclization Reactions

Molecular iodine has emerged as a powerful and versatile catalyst in organic synthesis due to its low cost, low toxicity, and unique catalytic properties. Several iodine-catalyzed methods for quinoline synthesis have been developed, often proceeding through electrophilic cyclization or oxidative pathways.

Iodine-Catalyzed Synthesis of Quinoline-2,4-dicarboxylates

This method provides a one-pot synthesis of quinoline-2,4-dicarboxylate derivatives from aryl amines and acetylenedicarboxylates.[3] The reaction is highly regioselective and proceeds under mild conditions.

Causality Behind Experimental Choices: Molecular iodine acts as a mild Lewis acid to activate the acetylenedicarboxylate, making it more susceptible to nucleophilic attack by the aniline. The solvent, typically acetonitrile, provides a suitable medium for the reaction to proceed efficiently.

Self-Validating System: The reaction leads to the formation of a highly functionalized quinoline skeleton with two ester groups, which can be readily identified by their characteristic signals in 1H and 13C NMR spectra. The regioselectivity of the reaction is a key validation point.

Protocol 3: Iodine-Catalyzed Synthesis of Diethyl Quinoline-2,4-dicarboxylate

Materials:

  • Aniline (1 mmol)

  • Diethyl acetylenedicarboxylate (DEAD) (2.2 mmol)

  • Molecular iodine (I₂) (20 mol%)

  • Acetonitrile (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube or sealed vial, add aniline (1 mmol), diethyl acetylenedicarboxylate (2.2 mmol), and molecular iodine (20 mol%).

  • Add acetonitrile (5 mL) and a magnetic stir bar.

  • Seal the tube/vial and heat the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation:

Aryl AmineAcetylenedicarboxylateYield (%)
AnilineDiethyl acetylenedicarboxylate88
4-MethylanilineDimethyl acetylenedicarboxylate92
4-ChloroanilineDiethyl acetylenedicarboxylate85

Yields are based on the reported literature.[3]

Visualization of the Proposed Mechanism:

Iodine_Mechanism cluster_1 Step 1: Michael Addition cluster_2 Step 2: Cyclization & Aromatization A Aniline C Enamine Intermediate A->C B DEAD (Activated by I₂) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Quinoline Product D->E Oxidation

Caption: Proposed mechanism for the iodine-catalyzed synthesis of quinoline-2,4-dicarboxylates.

IV. Visible-Light-Mediated Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. This approach has been successfully applied to the metal-free synthesis of quinolines.

Synthesis of Quinolines from Cyclopropenes

This innovative method utilizes a hypervalent iodine reagent as an azide radical source under visible-light irradiation to synthesize multisubstituted quinolines from cyclopropenes.[1][4][5][6][7] This strategy is particularly effective for accessing valuable 4-trifluoromethylquinolines.

Causality Behind Experimental Choices: Visible light is used to excite a photocatalyst (or in this case, the hypervalent iodine reagent directly), which then initiates a radical cascade. The choice of the azide source is crucial for the generation of the key iminyl radical intermediate.

Self-Validating System: The reaction's success is validated by the formation of the quinoline product with the incorporation of the trifluoromethyl group at the 4-position, a structurally significant motif in medicinal chemistry. The reaction is highly dependent on light, providing a clear control experiment (running the reaction in the dark) to validate the proposed photochemical pathway.

Protocol 4: Visible-Light-Mediated Synthesis of a 4-Trifluoromethylquinoline

Materials:

  • 1-Phenyl-2-methyl-3-(trifluoromethyl)-1H-cyclopropene (0.2 mmol)

  • Azidobenziodazolone (ABZ) (1.4 equiv)

  • Pyridine (2 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M solution)

  • Blue LED light source

  • Schlenk tube or vial

Procedure:

  • In a Schlenk tube, dissolve the cyclopropene (0.2 mmol), ABZ (1.4 equiv), and pyridine (2 equiv) in DCE to make a 0.1 M solution.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Seal the tube and place it in front of a blue LED light source.

  • Irradiate the mixture at room temperature for 14 hours with stirring.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4-trifluoromethylquinoline.

Data Presentation:

Cyclopropene SubstrateYield (%)
1,3-Diphenyl-2-methylcyclopropene68
1-(4-Chlorophenyl)-2-methyl-3-phenylcyclopropene81
1-Phenyl-2-methyl-3-(trifluoromethyl)cyclopropene59

Yields are based on reported literature values.[1][4][5][6][7]

Visualization of the Radical Cascade Mechanism:

Radical_Mechanism start Visible Light ABZ ABZ (Azide Source) start->ABZ azide_radical Azide Radical (N₃•) ABZ->azide_radical addition Radical Addition azide_radical->addition cyclopropene Cyclopropene cyclopropene->addition iminyl_radical Iminyl Radical Intermediate addition->iminyl_radical cyclization Intramolecular Cyclization iminyl_radical->cyclization fragmentation Ring Opening & Fragmentation cyclization->fragmentation product Quinoline Product fragmentation->product

Caption: Proposed radical cascade mechanism for the visible-light-mediated synthesis of quinolines.

V. Troubleshooting and Practical Considerations

  • Purity of Starting Materials: As with any organic synthesis, the purity of the starting materials is paramount. Impurities can lead to side reactions and lower yields.

  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes. It is advisable to use dry solvents, especially in reactions sensitive to moisture.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions, allowing for the determination of the optimal reaction time and preventing the formation of degradation products.

  • Purification: Column chromatography is the most common method for purifying quinoline derivatives. The choice of eluent system should be optimized for each specific product.

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents, such as strong acids and oxidants, require careful handling.[8]

Conclusion

The field of quinoline synthesis has been invigorated by the development of a diverse array of metal-free methodologies. These approaches not only offer access to a wide range of structurally complex quinoline derivatives but also align with the principles of green and sustainable chemistry. By understanding the underlying mechanisms and following robust experimental protocols, researchers can effectively harness these powerful synthetic tools for applications in drug discovery, materials science, and beyond.

References

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Muriel, B., & Waser, J. (2021). Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters, 23(14), 5435–5439. [Link]

  • Bharate, J. B., Vishwakarma, R. A., & Bharate, S. B. (2015). Metal-free domino one-pot protocols for quinoline synthesis. RSC Advances, 5(52), 42020-42053. [Link]

  • Waser, J., et al. (2021). Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Infoscience - EPFL. [Link]

  • Waser, J., et al. (2021). Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. PubMed. [Link]

  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-metal-free indirect Friedländer synthesis of quinolines from alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. [Link]

  • Waser, J., et al. (2021). Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters. [Link]

  • Khan, A. T., et al. (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 16(34), 6296-6305. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Bharate, J. B., Bharate, S. B., & Vishwakarma, R. A. (2014). Metal-free, ionic liquid-mediated synthesis of functionalized quinolines. ACS Combinatorial Science, 16(11), 624–630. [Link]

  • Li, J., et al. (2019). Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide. Chinese Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. ResearchGate. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Bharate, J. B., Vishwakarma, R. A., & Bharate, S. B. (2015). ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. ChemInform, 46(29). [Link]

  • Singh, A. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, Pietermaritzburg. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). SlideShare. [Link]

  • Wan, J.-P., & Wei, L. (2016). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Singh, A., et al. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Conrad–Limpach synthesis. (2023, December 29). In Wikipedia. [Link]

  • Eycken, E. V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

  • Sarma, R., & Prajapati, D. (2008). Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Synlett, 2008(19), 3001-3005. [Link]

  • The Pfitzinger Reaction. (2024, December 10). Sciencemadness.org. [Link]

  • Combes Quinoline Synthesis Overview. (n.d.). Scribd. [Link]

  • Madapa, S., Tusi, Z., & Batra, S. (2008). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... ResearchGate. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Xu, X., et al. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566–569. [Link]

  • Wakade, S. B., et al. (2017). Transition-Metal-Free Quinoline Synthesis from Acetophenones and Anthranils via Sequential One-Carbon Homologation/Conjugate Addition/Annulation Cascade. Organic Chemistry Portal. [Link]

  • Singh, R., et al. (2021). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry, 45(2), 896-907. [Link]

  • Singh, A., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. In Organic Syntheses (Vol. 1, p. 478). [Link]

  • Bharate, J. B., Vishwakarma, R. A., & Bharate, S. B. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Singh, A. (2023, July 24). Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. SlideShare. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature for Gould-Jacobs Cyclization

Welcome to the Technical Support Center for the Gould-Jacobs cyclization. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Gould-Jacobs cyclization. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we dissect the causality behind experimental choices, focusing heavily on the most critical and failure-prone stage of the synthesis: the high-temperature thermal cyclization .

The Gould-Jacobs reaction is a foundational multi-step organic synthesis used to construct quinolines and 4-hydroxyquinoline derivatives[1]. The sequence relies on the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermally driven 6π-electrocyclization[2]. Because the intermediate is highly stable, overcoming the activation energy barrier for ring closure requires extreme temperatures (typically >250 °C)[3]. Mastering this thermal window is the key to preventing product degradation and maximizing yield.

Reaction Pathway & Critical Thermal Nodes

G A Aniline + DEEM B Condensation (100-130°C) A->B C Anilidomethylenemalonate Intermediate B->C - Ethanol D Thermal Cyclization (250°C-300°C) C->D Heat / Microwave E 4-Hydroxyquinoline-3-carboxylate D->E 6π Electrocyclization

Gould-Jacobs reaction pathway highlighting the critical thermal cyclization step.

Data Presentation: Temperature vs. Yield Dynamics

The efficiency of the electrocyclization is a delicate balance between thermodynamic driving forces and thermal decomposition kinetics. Table 1 summarizes the causal relationship between heating modalities, temperature, and isolated yields[2][3][4].

Table 1: Impact of Heating Modality and Temperature on Gould-Jacobs Cyclization Yield

Heating MethodSolvent / ConditionTemperature (°C)Time (min)Isolated Yield (%)Mechanistic Outcome
Conventional Dowtherm A2506045 - 60Standard baseline; prone to thermal degradation over prolonged exposure.
Microwave Solvent-free / Neat25020< 20Insufficient energy transfer; incomplete cyclization stalls the reaction.
Microwave Solvent-free / Neat30010> 85Optimal rapid electrocyclization; rapid heating outpaces degradation kinetics.
Microwave Solvent-free / Neat30030< 40Severe decomposition and tar formation due to prolonged thermal stress.
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate in-process checks to confirm successful phase transitions and chemical transformations.

Protocol 1: Conventional High-Temperature Cyclization (Dowtherm A)

Causality: Dowtherm A is used because its atmospheric boiling point (258 °C) perfectly matches the activation energy required for the cyclization, acting as a self-regulating thermal buffer[5][6].

  • Preparation: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and an internal thermocouple. Add 10 volumes of Dowtherm A.

  • Pre-heating (Critical Step): Heat the Dowtherm A to a vigorous reflux (258 °C) before adding the substrate. Why? Pre-heating ensures the intermediate experiences immediate thermal shock, pushing it over the activation barrier quickly. A slow temperature ramp allows side-reactions and polymerization to outcompete the desired cyclization[5].

  • Addition: Carefully add the solid anilidomethylenemalonate intermediate portion-wise to the boiling solvent.

  • In-Process Validation: Monitor the reaction by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (UV active, high Rf​ ) will disappear, replaced by a highly fluorescent product spot at a lower Rf​ . The reaction is self-validated as complete when the high Rf​ spot is entirely consumed (typically 30–60 minutes).

  • Cooling & Precipitation: Remove the heat source and allow the mixture to cool to 50 °C. Slowly add 20 volumes of a non-polar solvent (e.g., cyclohexane or hexane). Validation: A distinct crystalline precipitate will form instantly. Because Dowtherm A is highly soluble in hexane while the polar quinoline is not, precipitation validates the successful phase separation[6].

  • Isolation: Filter the solid under vacuum, wash with cold cyclohexane (3 x 10 mL) to remove residual high-boiling solvent, and dry under high vacuum.

Protocol 2: Microwave-Assisted Cyclization

Causality: Microwave irradiation provides volumetric dielectric heating, allowing the mixture to reach 300 °C almost instantaneously. This rapid energy transfer outpaces the slower kinetics of thermal decomposition, resulting in higher yields and cleaner profiles[2].

  • Setup: In a heavy-walled 10 mL microwave vial, add the anilidomethylenemalonate intermediate. (Optional: Add a minimal amount of diphenyl ether to act as a microwave susceptor and heat sink).

  • Irradiation: Seal the vial with a crimp cap. Program the microwave reactor to ramp to 300 °C and hold for exactly 10 minutes.

  • In-Process Validation: Monitor the microwave's real-time pressure and temperature curves. A stable temperature plateau accompanied by a slight, steady pressure increase (due to the release of the ethanol byproduct) validates that the electrocyclization is actively occurring[3].

  • Workup: Cool the vial rapidly using the reactor's built-in compressed air. Open the vial, triturate the crude mixture with ice-cold acetonitrile, and collect the purified solid via filtration.

Troubleshooting Guide

Q: My reaction mixture turns into a dark, tarry substance during cyclization. How do I prevent this? A: This indicates thermal decomposition caused by prolonged exposure to high temperatures[3]. The activation energy for the 6π-electrocyclization is massive, but excessive thermal stress over time breaks weaker bonds, leading to polymerization. Solution: Optimize the residence time. Ensure your solvent is pre-heated to reflux before adding the intermediate. If using a microwave, strictly limit the hold time at 300 °C to 10 minutes or less[2].

Q: I am observing incomplete cyclization and a high recovery of the unreacted intermediate. A: Incomplete cyclization is a direct result of insufficient thermal energy transfer. The reaction requires a minimum of 240–250 °C to proceed efficiently[3]. Solution: Verify the boiling point of your solvent. If using Dowtherm A, ensure your heating mantle is powerful enough to maintain a vigorous, rolling reflux. If the internal temperature drops below 240 °C during substrate addition, the cyclization will stall[5].

Q: Can I lower the temperature of the Gould-Jacobs cyclization to avoid racemization of sensitive atropisomers? A: Traditional Gould-Jacobs cyclization strictly requires high temperatures, which is fundamentally incompatible with sensitive chiral centers and often leads to atropisomer racemization[7]. Solution: If high temperatures must be avoided, you must abandon the standard thermal cyclization. Recent route designs have successfully bypassed the high-temperature Gould-Jacobs step by employing an early-stage salt-resolution followed by a formal nitromethane-carbonylation strategy on ortho-substituted anilines. This allows for quinoline core formation at significantly lower temperatures while preserving atropisomeric integrity[7].

Frequently Asked Questions (FAQs)

Q: Why is Dowtherm A the industry standard solvent for this reaction? A: Dowtherm A is a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl. It is specifically chosen because it boils at exactly 258 °C at atmospheric pressure[6]. This provides a stable, self-regulating thermal environment that perfectly matches the activation energy required for the Gould-Jacobs cyclization, preventing the reaction from overheating while ensuring it has enough energy to proceed.

Q: What is the exact mechanism of the cyclization step? A: The cyclization is a thermally driven 6π-electrocyclization[1][2]. The conjugated anilidomethylenemalonate intermediate undergoes a concerted ring closure, followed by the elimination of an alcohol molecule (typically ethanol) to restore aromaticity. This yields the 4-hydroxy-3-carboalkoxyquinoline core, which predominantly exists in its 4-oxo tautomeric form[1].

Sources

Optimization

Technical Support Center: Regioselective Bromination of Quinoline

Welcome to the technical support center for quinoline bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the regio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the regioselectivity of this critical reaction. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a solid mechanistic foundation.

Frequently Asked Questions (FAQs)
Q1: Why is my quinoline bromination not selective, resulting in a mixture of 5- and 8-bromoquinoline?

Answer:

This is the most common challenge in quinoline chemistry and is rooted in the fundamental electronic properties of the quinoline ring system. Under typical electrophilic aromatic substitution conditions (e.g., Br₂ in a strong acid), the reaction proceeds via the protonated quinolinium ion.

  • The Role of Protonation: In a strong acid like sulfuric acid (H₂SO₄), the lone pair on the quinoline nitrogen is protonated. This converts the nitrogen into a powerful electron-withdrawing group, which strongly deactivates the pyridine ring (the ring containing the nitrogen) towards electrophilic attack.[1][2][3]

  • Attack on the Benzene Ring: Consequently, electrophilic substitution, such as bromination, preferentially occurs on the carbocyclic (benzene) ring.[4][5]

  • 5- and 8-Position Selectivity: The C-5 and C-8 positions are the most electronically favorable sites for attack. This is because the cationic intermediates (Wheland intermediates) formed by attack at these positions are more stable, as they better delocalize the positive charge without disrupting the aromaticity of the deactivated pyridine ring.[4]

The similar activation energies for attack at the C-5 and C-8 positions often lead to the formation of a product mixture.[6] The precise ratio is highly sensitive to subtle changes in reaction conditions.

Troubleshooting & Optimization Guides
Issue 1: Poor Regioselectivity - Mixture of 5- and 8-Bromo Isomers

You are observing a mixture of 5-bromoquinoline and 8-bromoquinoline and wish to favor one over the other. This situation calls for a careful examination of kinetic versus thermodynamic control.

In this context:

  • Kinetic Product: The isomer that is formed faster because its reaction pathway has a lower activation energy.[7][8][9] This is typically favored at lower temperatures and with shorter reaction times.

  • Thermodynamic Product: The isomer that is more stable.[7][8][9] Its formation is favored under conditions that allow the reaction to equilibrate, such as higher temperatures and longer reaction times.

For quinoline bromination, there isn't a universal consensus on which isomer is definitively kinetic or thermodynamic, as it can be highly dependent on the specific substrate and conditions. However, we can manipulate the conditions to favor one pathway.

To enhance the formation of 5-bromoquinoline, the goal is to operate under conditions that favor the faster-forming product, which often involves minimizing the energy input into the system.

Core Principle: Use a highly reactive brominating system at very low temperatures to "lock in" the product distribution before it has a chance to equilibrate to the more stable isomer.

G

Detailed Protocol: Selective Synthesis of 5-Bromoquinoline [10]

  • Preparation: In a flask equipped with a stirrer and thermometer, add concentrated sulfuric acid.

  • Dissolution: Slowly add quinoline while ensuring the temperature remains below 30°C.

  • Cooling: Cool the solution to -25°C using a dry ice/acetone bath.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) in small portions. It is critical to maintain the internal temperature between -26°C and -22°C during the addition.[11]

  • Reaction: Stir the resulting suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice.

    • Adjust the pH to ~9.0 using 25% aqueous ammonia, keeping the temperature below 25°C.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

While adjusting conditions for thermodynamic control can sometimes favor the 8-isomer, a more reliable and regioselective method is to build the quinoline ring with the bromine atom already in place. The Skraup synthesis is a classic and effective method for this.

Core Principle: Instead of adding bromine to a pre-formed quinoline, the quinoline ring is constructed from a bromo-substituted aniline precursor. This guarantees the bromine is located at the desired position.

G

Detailed Protocol: Skraup Synthesis of 8-Bromoquinoline [12]

  • Preparation: Charge a reaction flask with methanesulfonic acid and heat to 125°C.

  • Addition of Reagents: Add 2-bromoaniline, an oxidizing agent (e.g., meta-nitrobenzenesulfonic acid sodium salt), and a catalytic amount of FeSO₄·7H₂O.

  • Glycerol Addition: Add glycerol dropwise over 15 minutes. Additional portions of glycerol may be required at intervals.

  • Reaction: Maintain the reaction temperature at 125°C for at least 12 hours.

  • Workup:

    • Cool the mixture to room temperature and dilute with water.

    • Carefully basify the solution to pH >12 with a concentrated NaOH solution in an ice bath.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the solution to obtain the crude product. Further purification can be achieved by distillation (e.g., Kugelrohr) or column chromatography to yield pure 8-bromoquinoline.[12]

Issue 2: Over-bromination (Di- or Tri-bromoquinolines) is Occurring

You are observing the formation of products with more than one bromine atom.

Cause: This typically happens for two reasons:

  • Excess Brominating Agent: Using more than ~1.0-1.1 equivalents of the brominating agent (e.g., Br₂ or NBS) will naturally lead to multiple substitutions.[1][13]

  • Activated Substrates: If your quinoline starting material has strong electron-donating groups (e.g., -OH, -NH₂), the ring is highly activated and susceptible to multiple brominations even with stoichiometric amounts of reagent.[1][14]

Solutions:

ParameterRecommended ActionRationale
Stoichiometry Carefully control the molar ratio of your brominating agent to a maximum of 1.1 equivalents.Prevents excess reagent from being available for a second substitution.[13]
Reagent Addition Add the brominating agent slowly or dropwise to the reaction mixture.Maintains a low instantaneous concentration of the electrophile, disfavoring multiple reaction events on the same molecule.[1]
Reagent Choice For activated systems, switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).NBS is a less aggressive source of electrophilic bromine, providing better control over the reaction.[1]
Temperature Conduct the reaction at a lower temperature (e.g., 0°C or below).Reduces the overall reaction rate, allowing for more selective mono-bromination before a second bromination can occur.[1][15]
Issue 3: The Bromination Reaction Yield is Very Low

You are achieving the desired regioselectivity, but the conversion to product is poor.

Cause: The quinolinium ion, formed in strong acid, is highly deactivated. The reaction rate can be extremely slow, leading to incomplete conversion, especially with less reactive substrates.[3]

Solutions:

  • Increase Reaction Time/Temperature: This is the simplest approach but must be done cautiously. While it can drive the reaction to completion, it may also decrease regioselectivity by favoring the thermodynamic product or lead to byproduct formation. Monitor the reaction closely by TLC or LCMS.

  • Use a More Reactive Precursor: A highly effective strategy is to use a 1,2,3,4-tetrahydroquinoline (THQ) derivative. The THQ ring is much more electron-rich and readily undergoes bromination under mild conditions.[16][17] The resulting bromo-THQ can then be dehydrogenated (oxidized) in a subsequent step to afford the desired bromoquinoline in high overall yield.[1]

  • Activate the Ring with an N-Oxide: Converting the quinoline to a quinoline-N-oxide activates the ring towards electrophilic attack. Recent methods have shown that quinoline N-oxides can be regioselectively brominated at the C-8 position using Rh(III) catalysis or at the C-2 position using Ts₂O activation.[18][19] This approach avoids the harsh acidic conditions that deactivate the ring.

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References
  • BenchChem. (2025). Comparative analysis of different synthesis routes for 5-bromoquinoline.
  • BenchChem. (2025). A Comparative Guide: Molecular Bromine vs.
  • BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS)
  • BenchChem. (2025).
  • Organic Syntheses Procedure. (n.d.). 5-bromo-8-nitroisoquinoline.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • 8-bromoquinoline – a painless Skraup synthesis. (2009). Org Prep Daily.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.).
  • Why does the nitration of quinoline occur
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MedChemTips. (2013).
  • Journal of Organic Chemistry. (2019). Rh(III)-Catalyzed C(8)
  • Scribd. (n.d.). Quinoline and Isoquinoline Overview.
  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
  • SCIRP. (2013).
  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

Sources

Troubleshooting

Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for green quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are lookin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for green quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to adopt more sustainable, efficient, and safer methods for synthesizing quinoline scaffolds. Traditional methods, while foundational, often involve harsh conditions, toxic reagents, and significant waste generation.[1][2][3] The shift towards green chemistry is not just an environmental imperative but also a pathway to improved reaction efficiencies, higher yields, and simplified purification processes.[2][4]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers often have when transitioning to or optimizing green quinoline synthesis protocols.

Q1: What are the primary motivations for switching from classical quinoline syntheses (e.g., Skraup, Friedländer) to greener alternatives? A: The primary drivers are safety, efficiency, and environmental impact. Classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions, though effective, are often plagued by drawbacks.[1] These include the use of strong, corrosive acids (e.g., concentrated H₂SO₄), toxic reagents and oxidants (like arsenic pentoxide or nitrobenzene), high temperatures, and the formation of difficult-to-remove tar byproducts, which complicates purification and lowers yields.[1][3] Green approaches mitigate these issues by employing safer solvents, reusable catalysts, and energy-efficient techniques, which often leads to shorter reaction times, cleaner reaction profiles, and a significant reduction in hazardous waste.[2][5]

Q2: What are the most common energy-efficient techniques used in green quinoline synthesis? A: The two most prominent techniques are Microwave-Assisted Organic Synthesis (MAOS) and ultrasound-assisted synthesis (sonochemistry).

  • Microwave (MW) Irradiation: Microwaves provide rapid, uniform heating by directly interacting with polar molecules in the reaction mixture.[6] This "molecular heating" can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing side product formation.[7][8]

  • Ultrasound: High-frequency sound waves induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates even at lower bulk temperatures.[5][9][10]

Q3: What constitutes a "green" solvent or catalyst in the context of quinoline synthesis? A:

  • Green Solvents: These are solvents that are less hazardous to human health and the environment. The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources.[6] For quinoline synthesis, common examples include water, ethanol, and isopropanol.[6] More advanced green solvents include:

    • Ionic Liquids (ILs): These are salts that are liquid below 100°C. They are valued for their negligible vapor pressure, thermal stability, and recyclability.[11][12] They can function as both the solvent and the catalyst, simplifying reaction setups.[12]

    • Deep Eutectic Solvents (DESs): These are mixtures of components that form a low-melting eutectic mixture. They share many of the beneficial properties of ILs but are often cheaper and easier to prepare.[5]

  • Green Catalysts: The focus is on developing highly efficient, selective, and reusable catalysts. This includes:

    • Nanocatalysts: Their high surface-area-to-volume ratio often leads to superior catalytic activity.[13] Magnetic nanocatalysts (e.g., based on Fe₃O₄) are particularly advantageous as they can be easily recovered using an external magnet.[13]

    • Solid-Supported Catalysts: Active catalytic species are immobilized on a solid support (e.g., silica, polymers), which simplifies product isolation and catalyst recycling through simple filtration.[6][14]

    • Metal-Free Catalysts: The use of organocatalysts (like L-proline) or even catalyst-free conditions (promoted by light or electricity) avoids contamination of the final product with potentially toxic residual metals.[11][15][16][17]

    • Biocatalysts: Enzymes offer unparalleled selectivity under mild conditions, representing a frontier in green chemistry.[5]

Section 2: Troubleshooting Guides by Methodology

This section provides specific, actionable advice for common problems encountered during green quinoline synthesis experiments.

Troubleshooting: Microwave-Assisted Synthesis

Microwave synthesis is a powerful tool, but its effectiveness depends on precise control of reaction parameters.

Q: My microwave-assisted reaction is suffering from low or no product yield. What are the likely causes and solutions? A: This is a common issue that can often be traced to a few key factors.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Microwave Absorption The reaction mixture must contain a component that couples effectively with microwaves (i.e., has a dipole moment). Solution: If using a non-polar solvent or running the reaction neat with non-polar reactants, add a small amount of a polar, high-boiling solvent (a "sensitizer") like DMF, DMSO, or ethanol to improve energy absorption.[18]
Substrate Reactivity Electron-withdrawing or -donating groups on your starting materials can significantly alter their reactivity.[18] Solution: For less reactive substrates, cautiously increase the reaction temperature or extend the irradiation time. Monitor the reaction by TLC to find the optimal balance and avoid decomposition.
Decomposition of Reactants/Products The rapid heating from microwaves can cause thermal degradation if the temperature is too high. Solution: Lower the set reaction temperature and/or shorten the irradiation time.[18] Ensure the solvent and reactants are stable at the target temperature.
Inconsistent Reproducibility Minor variations can lead to different outcomes. Solution: Always place the reaction vessel in the same position within the microwave cavity to ensure consistent energy absorption. Use high-purity reactants and solvents, as impurities can inhibit the reaction.[18]

Workflow for Microwave-Assisted Quinoline Synthesis

Sources

Optimization

Technical Support Center: Optimizing Friedländer Annulation

Welcome to the Technical Support Center for Friedländer quinoline synthesis. This guide is designed for researchers and drug development professionals seeking to eliminate unwanted byproducts, improve regioselectivity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedländer quinoline synthesis. This guide is designed for researchers and drug development professionals seeking to eliminate unwanted byproducts, improve regioselectivity, and optimize catalytic efficiency during heteroannulation workflows.

Mechanistic Overview & Byproduct Causality

The Friedländer annulation is a highly efficient two-step cascade reaction involving an initial condensation between a 2-aminoaryl aldehyde (or ketone) and an α -methylene ketone, followed by an intramolecular cyclodehydration to form a quinoline core[1].

Despite its utility, the reaction is notoriously prone to side reactions under classical thermal or basic conditions[2]. Understanding the causality behind these byproducts is critical for rational optimization:

  • Aldol Self-Condensation: Strong bases (e.g., NaOH, KOH) rapidly deprotonate the α -methylene ketone to form a highly nucleophilic enolate. In the absence of a highly electrophilic partner, this enolate preferentially attacks an unreacted molecule of itself, leading to massive yield losses[2][3].

  • Arrested Schiff Base Intermediates: The initial condensation forms an imine (Schiff base). If the subsequent cyclodehydration lacks sufficient thermodynamic driving force (often due to water accumulation or insufficient catalyst acidity/basicity), the reaction stalls at this intermediate state[1][4].

  • Regioisomerism: When utilizing unsymmetrical methyl ketones, enolization can occur at two distinct α -positions. Without steric or electronic guidance from the catalyst, a mixture of regioisomeric quinolines is formed[3].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve the most common byproduct profiles encountered during your syntheses.

FriedlanderTroubleshooting Start Analyze Reaction Mixture (LC-MS / NMR) CheckAldol High Aldol Self-Condensation? Start->CheckAldol FixAldol Switch to Lewis Acid (e.g., ZnCl2) or Solvent-Free Conditions CheckAldol->FixAldol Yes CheckSchiff Uncyclized Schiff Base or Intermediate? CheckAldol->CheckSchiff No Success Clean Quinoline Product Isolated FixAldol->Success FixSchiff Drive Cyclodehydration: Increase Temp / Remove H2O CheckSchiff->FixSchiff Yes CheckRegio Poor Regioselectivity (Unsymmetrical Ketones)? CheckSchiff->CheckRegio No FixSchiff->Success FixRegio Use Bulky Catalyst or Imine Analogs CheckRegio->FixRegio Yes CheckRegio->Success No FixRegio->Success

Workflow for diagnosing and resolving common Friedländer annulation byproducts.

Frequently Asked Questions (FAQs)

Q: Why am I observing massive amounts of ketone self-condensation, and how do I stop it? A: Classical Friedländer conditions utilize strong bases which promote the rapid formation of highly reactive enolates[5]. Because the enolate is highly nucleophilic, it often attacks another molecule of the unreacted ketone faster than it attacks the 2-aminobenzaldehyde[3]. Solution: Transition to heterogeneous Lewis acids (e.g., PMA-SiO 2​ )[2] or metal-organic frameworks like [Cu 3​ (BTC) 2​ ][6]. These catalysts coordinate the aldehyde to increase its electrophilicity without generating free, highly reactive enolates, resulting in reactions completely devoid of self-condensation[2][7].

Q: My reaction stalls at the uncyclized intermediate. How do I force the final cyclodehydration? A: The final step of the Friedländer cascade is an intramolecular cyclodehydration[1][4]. If water accumulates in the reaction mixture, it pushes the equilibrium backward, stalling the reaction. Solution: Implement a Dean-Stark apparatus for azeotropic water removal. Alternatively, utilize water-compatible, dehydrating catalysts like citric acid[7] or specific ionic liquids (e.g., [Bmim]HSO 4​ ) that stabilize the transition state of the cyclization step even in aqueous media[1][5].

Q: How can I improve regioselectivity when using unsymmetrical ketones? A: Unsymmetrical methyl ketones possess two distinct enolizable α -positions, leading to competing pathways[3]. Solution: Regioselectivity is governed by steric hindrance during the enolization step. Switching to a bulky organocatalyst (e.g., pyrrolidine derivatives) sterically blocks the less hindered α -position, forcing regiospecific annulation[3]. Furthermore, substituting the o-aminoaryl aldehyde with its corresponding imine analog can bypass competing aldol pathways entirely[3].

Q: I am synthesizing tacrine analogues and seeing charged byproducts on LC-MS. What is causing this? A: When synthesizing complex tetracyclic analogues (like tacrine-terpenoid hybrids), harsh conditions can lead to the formation of charged species or fragmentation[8]. Solution: Avoid strong Brønsted acids. Switch to anhydrous aluminum chloride (AlCl 3​ ) in dichloroethane or anhydrous zinc chloride (ZnCl 2​ ) in toluene. These specific Lewis acid/solvent combinations have been proven to suppress charged byproducts and improve yields for highly sterically hindered terpenoid incorporations[8].

Catalyst Performance & Byproduct Profiling

To minimize byproducts, selecting the correct catalytic system is paramount. The table below summarizes quantitative data comparing traditional and modern catalytic approaches.

Catalyst SystemTypical LoadingReaction TimeYield RangeByproduct Profile
NaOH / KOH (Classical) Stoichiometric2 - 12 h40 - 70%High aldol self-condensation[2][5]
[Cu 3​ (BTC) 2​ ] MOF 4 mol%1 h~80%Minimal byproducts, highly selective[6]
PMA-SiO 2​ 10 wt%45 - 100 min81 - 95%Devoid of self-condensation[2]
Citric Acid 10 mol%1 - 3 h54 - 99%Clean, no ketone self-condensation[7]
Ionic Liquid (ChOH) 1 mol%6 h~99%Nontoxic byproducts, green aqueous route[5]

Validated Experimental Protocols

Protocol A: Heterogeneous Catalysis using PMA-SiO 2​ (Zero Self-Condensation)

This protocol utilizes Phosphomolybdic acid supported on silica to completely suppress ketone self-condensation[2].

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the 2-aminoaryl ketone and 1.1 mmol of the α -methylene carbonyl compound in 5 mL of ethanol[2].

  • Catalyst Addition: Add 100 mg of PMA-SiO 2​ (10 wt% loading) to the stirring solution[2].

  • Reaction: Reflux the mixture and monitor progress via TLC (typically complete within 45–100 minutes)[2].

  • Workup: Cool the mixture to room temperature and filter to recover the heterogeneous catalyst (which can be washed and reused)[2].

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via recrystallization or silica gel chromatography[2].

Protocol B: Green Aqueous Synthesis using Ionic Liquids

This protocol is ideal for synthesizing 1,8-naphthyridines and quinolines in water without toxic organic solvents[5].

  • Setup: Combine 0.5 mmol of 2-aminonicotinaldehyde (or 2-aminobenzaldehyde) and 1.5 mmol of the ketone in 1 mL of deionized H 2​ O[5].

  • Catalysis: Add 1 mol% of the biocompatible ionic liquid catalyst (e.g., Choline Hydroxide, ChOH)[5].

  • Reaction: Stir the mixture under an N 2​ atmosphere at 50 °C for 6 hours[5].

  • Isolation: Extract the desired quinoline product. The ionic liquid remains in the aqueous phase and can be recycled for subsequent runs, yielding up to 99% of the desired product with no toxic byproducts[5].

References

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review Source: ResearchGate URL:[Link]

  • Effect of catalyst and Solvent in Synthesis of Tacrine-Terpenoid Hybrid Analogues: Friedlander Annulation Approach Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [Cu3(BTC)2]: A Metal-Organic Framework Catalyst for the Friedländer Reaction Source: Academia.edu URL:[Link]

  • Silica Supported Phosphomolybdic Acid: An Efficient Heterogeneous Catalyst for Friedlander Synthesis of Quinolines Source: SciSpace URL:[Link]

  • Green approach for the efficient synthesis of quinolines promoted by citric acid Source: LOCKSS URL:[Link]

  • Fast, Solvent-Free, Microwave-Assisted Synthesis of Quinolines Source: Archivio Istituzionale Open Access dell'Università di Torino URL:[Link]

Sources

Troubleshooting

Alternative solvents for quinoline synthesis reactions

Welcome to the Technical Support Center for Green Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals transitioning from classical, volatile or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Green Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals transitioning from classical, volatile organic compound (VOC)-heavy methodologies (like the Skraup or Friedländer syntheses) to sustainable frameworks.

This transition is not merely a reagent swap; it requires a fundamental understanding of how alternative solvents—Deep Eutectic Solvents (DES), Ionic Liquids (ILs), and aqueous media—alter reaction thermodynamics, mass transfer, and catalytic mechanisms. This guide provides causal explanations, self-validating protocols, and targeted troubleshooting to ensure your syntheses are robust, reproducible, and scalable.

Systematic Solvent Selection Workflow

Workflow A Quinoline Synthesis Reaction Setup B Select Alternative Solvent A->B C Deep Eutectic Solvents (e.g., ChCl:SnCl2) B->C D Ionic Liquids (e.g., [hmim]PF6) B->D E Aqueous Media (Water + Microwave) B->E F H-Bond Activation & Dual Solvent-Catalyst Role C->F G Ion-Dipole Interaction & Enhanced Electrophilicity D->G H Hydrophobic Effect & Dielectric Superheating E->H I Product Isolation & Solvent Recycling F->I G->I H->I

Logical workflow for selecting alternative solvents in quinoline synthesis based on mechanism.

Module A: Deep Eutectic Solvents (DES) - The Choline Chloride Systems

Causality & Mechanism: Deep Eutectic Solvents, such as Choline Chloride/Tin(II) Chloride (ChCl·2SnCl2), act as both the reaction medium and the catalyst[1]. The massive depression in melting point arises from a complex hydrogen-bond network between the hydrogen-bond acceptor (ChCl) and the donor (SnCl2)[2]. In multicomponent quinoline syntheses, this network activates carbonyl electrophiles by coordinating with the oxygen atom, lowering the activation energy for nucleophilic attack by the aniline derivative. Furthermore, the DES stabilizes the transition state of the subsequent cyclodehydration step[3].

Self-Validating Protocol: One-Pot Multicomponent Quinoline Synthesis

  • DES Preparation: Mix Choline Chloride and SnCl2·2H2O (1:2 molar ratio) in a round-bottom flask. Heat at 80°C with continuous stirring until a clear, homogeneous liquid forms.

    • Validation Check: The liquid must remain clear upon cooling to 60°C; any crystallization indicates incomplete complexation or moisture contamination.

  • Reaction Execution: Add the aniline derivative (1 mmol), aromatic aldehyde (1 mmol), and enolizable aldehyde (1 mmol) directly to 2 mL of the prepared DES. Stir at 60°C for 2 hours[1].

  • Phase-Separation Workup: Add 5 mL of ethyl acetate and 2 mL of water.

    • Validation Check: A successful reaction will yield a distinct biphasic system. The DES components partition entirely into the aqueous phase, leaving a clear organic layer containing the quinoline product. A persistent emulsion suggests unreacted starting materials.

  • Recycling: Separate the aqueous layer, evaporate the water under vacuum at 80°C, and reuse the DES for the next cycle[1].

Troubleshooting & FAQs:

  • Q: My DES mixture is solidifying during the addition of reactants. How do I fix this? A: This occurs when the reactants disrupt the hydrogen-bonding network of the DES, temporarily raising its melting point. Solution: Pre-heat your organic reactants to 60°C before addition, and increase the stirring rate (e.g., 800 rpm) to ensure rapid mass transfer before localized cooling can induce precipitation.

  • Q: The yield drops significantly after the third recycle of the ChCl·2SnCl2 DES. Why? A: Tin(II) is highly susceptible to oxidation to Tin(IV) in the presence of atmospheric oxygen, which alters the Lewis acidity and the hydrogen-bond donor capacity of the DES. Solution: Perform the reaction and the water evaporation step under a gentle argon or nitrogen atmosphere to preserve the oxidation state of the tin catalyst.

Module B: Ionic Liquids (ILs) - Tunable Microenvironments

Causality & Mechanism: Room-temperature ionic liquids (RTILs) like [hmim]PF6 (hexyl-methylimidazolium hexafluorophosphate) provide highly polar, non-coordinating environments. In reactions such as the Meyer-Schuster rearrangement or Friedländer condensation, the IL enhances the electrophilicity of the carbonyl carbon through strong ion-dipole interactions[4]. The structured nature of the IL suppresses unwanted side reactions (like polymerization of intermediates) by caging the reactive species, effectively increasing the local concentration of the substrates.

Self-Validating Protocol: Meyer-Schuster Rearrangement in ILs

  • Reaction Setup: In a dry reaction vessel, combine the 2-aminoaryl ketone (1 mmol) and phenylacetylene (1.2 mmol) in 2 mL of [hmim]PF6. Add a catalytic amount of zinc triflate (1 mol%)[4].

  • Thermal Activation: Heat the mixture to 80–90°C for 2.5 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the bright yellow 2-aminoaryl ketone spot confirms the consumption of the starting material.

  • Extraction: Extract the product using diethyl ether (3 x 5 mL).

    • Validation Check: The IL ([hmim]PF6) is immiscible with ether. The lower IL layer should remain intact and viscous, while the upper ether layer will contain the pure quinoline derivative[4].

Troubleshooting & FAQs:

  • Q: The high viscosity of the IL is hindering stirring and causing incomplete reactions. What is the workaround? A: IL viscosity decreases exponentially with temperature, but if you are restricted to lower temperatures to protect sensitive functional groups, apply ultrasonic irradiation. Sonication induces cavitation within the IL, creating localized micro-currents that overcome macroscopic viscosity limitations and drastically improve mass transfer.

  • Q: Can I use hydrophilic ILs instead of hydrophobic ones like [hmim]PF6? A: Yes, but it complicates the workup. If you use a hydrophilic IL (e.g.,[bmim]Cl), you cannot simply extract with ether. You will need to precipitate the quinoline product by adding cold water, which then requires energy-intensive evaporation of water to recycle the IL. For operational efficiency, hydrophobic ILs are preferred.

Module C: Aqueous & Microwave-Assisted Systems

Causality & Mechanism: Water is the ultimate green solvent, but its high polarity and hydrogen-bonding capacity can passivate certain catalysts. By coupling water with microwave (MW) irradiation, we exploit dielectric heating. Water has a high loss tangent, allowing rapid, localized superheating[3]. This drives the thermodynamically demanding dehydration steps of the quinoline synthesis. Concurrently, the hydrophobic effect forces the organic substrates into highly concentrated reactive micro-droplets, accelerating the reaction rate exponentially compared to conventional conductive heating.

Self-Validating Protocol: Microwave-Assisted Skraup Synthesis in Water

  • Preparation: In a microwave-safe quartz vessel, combine aniline (1 mmol), glycerol (3 mmol), and a catalytic amount of H2SO4 (0.1 mmol) in 5 mL of deionized water[3].

  • Irradiation: Irradiate at 200°C for 15–20 minutes using a dedicated microwave synthesizer with dynamic power modulation[3].

    • Validation Check: The system pressure curve on your reactor should plateau smoothly. Sudden spikes in pressure indicate runaway exothermic decomposition of glycerol.

  • Isolation: Cool the vessel rapidly using compressed air. Neutralize the mixture with saturated NaHCO3.

    • Validation Check: The evolution of CO2 bubbles will cease when the pH reaches ~7.5. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Troubleshooting & FAQs:

  • Q: I am getting excessive charring and tar formation in the microwave reactor. A: This is a classic symptom of "hot spots" caused by uneven dielectric heating or excessive microwave power. Solution: Reduce the initial wattage and use dynamic power control to maintain the target temperature. Ensure your reaction mixture is vigorously stirred (using a magnetic flea) during irradiation to dissipate localized heat buildup.

  • Q: The yield of my water-mediated reaction is exceptionally low for hydrophobic anilines. A: Highly hydrophobic substrates fail to form effective micro-droplets in pure water, leading to phase separation rather than reaction. Solution: Add a phase-transfer catalyst (e.g., TBAB) or a small amount of a green co-solvent like ethanol (8:2 Water:Ethanol ratio) to improve substrate solubility while maintaining the dielectric benefits of the aqueous medium[3].

Quantitative Comparison of Alternative Solvents

Solvent SystemReaction TypeCatalystTemp (°C)TimeAvg. Yield (%)Recyclability
ChCl·2SnCl2 (DES) MulticomponentSelf-catalyzed602 h68–96Up to 4 cycles
[hmim]PF6 (IL) Meyer-SchusterZn(OTf)280–902.5 hUp to 98> 5 cycles
Water (Microwave) Skraup / FriedländerH2SO4 / p-TSA100–20010–20 min75–93N/A (Continuous)

References

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at:[Link]

  • One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium - ACS Omega. Available at:[Link]

  • Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement - Organic Chemistry Portal. Available at:[Link]

  • One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst - ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Bromo-4-chloro-8-methylquinoline vs 7-Bromo-4-chloro-8-methylquinoline

As a Senior Application Scientist in medicinal chemistry and drug development, selecting the optimal halogenated scaffold is a critical decision that dictates downstream synthetic flexibility. Dihalogenated quinolines, s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, selecting the optimal halogenated scaffold is a critical decision that dictates downstream synthetic flexibility. Dihalogenated quinolines, specifically 3-Bromo-4-chloro-8-methylquinoline and 7-Bromo-4-chloro-8-methylquinoline , are highly sought-after "privileged structures" used to synthesize kinase inhibitors and antimalarial agents[1].

While these two molecules are positional isomers with identical molecular weights, the spatial relationship between their halogens and the C-8 methyl group fundamentally alters their synthetic assembly and orthogonal reactivity profiles. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their synthetic pathways and providing self-validating experimental protocols.

Structural & Physicochemical Comparison

The primary distinction between these two scaffolds lies in the steric microenvironments surrounding the reactive halogen centers. In the 3-bromo isomer, the bromine is adjacent to the highly reactive C-4 chlorine, creating localized steric congestion at the C-3/C-4 axis. Conversely, in the 7-bromo isomer, the bromine is adjacent to the C-8 methyl group, shifting the steric bulk to the C-7/C-8 axis[1].

Table 1: Quantitative and Structural Data Summary

Property/Metric3-Bromo-4-chloro-8-methylquinoline7-Bromo-4-chloro-8-methylquinoline
CAS Number 1204810-49-0[2]N/A (Often synthesized on demand)
Molecular Formula C₁₀H₇BrClNC₁₀H₇BrClN
Molecular Weight 256.53 g/mol 256.53 g/mol
Steric Bottleneck C-3/C-4 Axis (Halogen-Halogen clash)C-7/C-8 Axis (Halogen-Methyl clash)
C-4 Reactivity (SₙAr) Very High (Activated by adjacent Br)High (Standard quinoline reactivity)
Bromine Reactivity (Pd) High (Accessible for cross-coupling)Moderate (Hindered by C-8 Methyl)
Typical Precursor Yield 99% (Bromination of Quinolone)[3]94-95% (Bromination of Aniline)[4]

Mechanistic Causality: Divergent Synthetic Strategies

Because electrophilic aromatic substitution (bromination) follows different directing rules on an aniline versus a quinolone core, the timing of the bromination step must be inverted depending on the target isomer[5].

  • For the 7-Isomer: Bromination must occur before ring formation. The directing effects of the amine and methyl groups on 2-methylaniline selectively force the incoming bromine to the 3-position. When this intermediate undergoes the Gould-Jacobs cyclization, the bromine is locked into the 7-position of the resulting quinoline[4].

  • For the 3-Isomer: Bromination must occur after ring formation. The 4-quinolone core exists in a tautomeric state with enamine-like character, making the C-3 position highly nucleophilic. Direct bromination of 8-methylquinolin-4-ol with Br₂ in acetic acid selectively and quantitatively yields the 3-bromo derivative[3].

SyntheticPathways SM1 2-Methylaniline Br_SM1 Bromination (Br2, AcOH) SM1->Br_SM1 Int1 3-Bromo-2-methylaniline Br_SM1->Int1 GJ1 Gould-Jacobs Cyclization (DEM, Dowtherm A, 250°C) Int1->GJ1 HQ1 7-Bromo-8-methylquinolin-4-ol GJ1->HQ1 Chlor1 Chlorination (POCl3, 110°C) HQ1->Chlor1 Prod1 7-Bromo-4-chloro-8-methylquinoline Chlor1->Prod1 SM2 2-Methylaniline GJ2 Gould-Jacobs Cyclization (DEM, Dowtherm A, 250°C) SM2->GJ2 HQ2 8-methylquinolin-4-ol GJ2->HQ2 Br_HQ2 Regioselective Bromination (Br2, AcOH) HQ2->Br_HQ2 Int2 3-Bromo-8-methylquinolin-4-ol Br_HQ2->Int2 Chlor2 Chlorination (POCl3, 110°C) Int2->Chlor2 Prod2 3-Bromo-4-chloro-8-methylquinoline Chlor2->Prod2

Divergent synthetic pathways for 3-bromo and 7-bromo quinoline isomers.

Orthogonal Functionalization Logic

Both isomers are prized for their orthogonal reactivity. The C-4 chlorine is highly electron-deficient due to the electron-withdrawing nature of the quinoline nitrogen, making it a prime target for Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides[1]. The bromine at C-3 or C-7 is relatively inert to SₙAr but highly susceptible to oxidative addition by Palladium(0) catalysts.

This allows researchers to selectively displace the C-4 chlorine first, followed by a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the brominated position, or vice versa, without cross-contamination of functional groups.

OrthogonalReactivity Scaffold Dihaloquinoline Scaffold (C-4 Cl, C-3/C-7 Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Target: C-4 Chlorine Scaffold->SNAr Nucleophiles (Amines) PdCoupling Pd-Catalyzed Cross-Coupling Target: C-3 or C-7 Bromine Scaffold->PdCoupling Boronic Acids / Pd(0) Amine C-4 Aminated Intermediate (Retains Br for next step) SNAr->Amine Final2 Fully Functionalized Quinoline SNAr->Final2 Aryl C-3/C-7 Arylated Intermediate (Retains Cl for next step) PdCoupling->Aryl Final1 Fully Functionalized Quinoline PdCoupling->Final1 Amine->PdCoupling Step 2 Aryl->SNAr Step 2

Orthogonal functionalization logic exploiting differential halogen reactivity.

Self-Validating Experimental Methodologies

The following protocols represent the critical nodes of the synthetic pathways. They are designed as self-validating systems, meaning the reaction provides intrinsic physicochemical feedback (color changes, thermal shifts, or precipitation) to confirm success without immediate reliance on complex analytics.

Protocol A: Gould-Jacobs Cyclization (Core Construction)

This protocol applies to the formation of both 8-methylquinolin-4-ol and 7-bromo-8-methylquinolin-4-ol[5].

  • Condensation: In a round-bottom flask, combine the aniline derivative (1.0 eq) with diethyl ethoxymethylenemalonate (DEM) (1.1 eq). Heat neat at 120°C for 2 hours.

    • Causality: Heating drives the condensation, eliminating ethanol.

    • Validation Check: The reaction mass will transition from a liquid to a viscous oil/solid as the anilinomethylenemalonate intermediate forms.

  • Cyclization: Dissolve the intermediate in a high-boiling solvent like Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). Heat to 250°C for 1 hour.

    • Causality: The extreme thermal energy is thermodynamically required to overcome the activation barrier for the intramolecular cyclization and subsequent elimination of ethanol to form the quinolone core[5].

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting intermediate is UV-dull, whereas the resulting highly conjugated 4-quinolone product will fluoresce bright blue under 254 nm UV light.

Protocol B: Regioselective C-3 Bromination (For 3-Isomer Only)

This protocol leverages the enamine character of the quinolone[3].

  • Reagent Addition: Suspend 8-methylquinolin-4-ol (1.0 eq) in glacial acetic acid. Dropwise, add a solution of Br₂ (1.05 eq) in acetic acid at room temperature.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the transient bromonium ion intermediate, facilitating rapid electrophilic aromatic substitution at the electron-rich C-3 position[3].

  • Validation & Isolation:

    • Validation Check: The deep red color of the bromine solution will rapidly decolorize upon addition, indicating immediate consumption by the nucleophilic quinolone.

    • Isolation: As the reaction completes, the 3-bromo-8-methylquinolin-4-ol product will spontaneously precipitate out of the acetic acid as a white/pale-yellow solid, confirming successful conversion. Filter and wash with cold ether.

Protocol C: Chlorination via POCl₃ (Final Step for Both Isomers)

This step converts the inert hydroxyl group into a reactive SₙAr leaving group[4][6].

  • Activation: Carefully add the quinolin-4-ol intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). Heat the mixture to reflux (~110°C) for 2-4 hours.

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. It reacts with the tautomeric hydroxyl group to form a dichlorophosphate leaving group, which is subsequently displaced by a chloride ion in a nucleophilic substitution[4].

    • Validation Check: The solid starting material will completely dissolve into a dark, homogeneous solution, and the evolution of HCl gas (visible via pH paper at the condenser outlet) will eventually cease, indicating reaction completion.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it dropwise onto vigorously stirred crushed ice.

    • Causality: Water violently hydrolyzes excess POCl₃ into phosphoric acid and HCl.

    • Validation Check: The quench is highly exothermic (thermal validation). Slowly add concentrated ammonium hydroxide (NH₄OH) until the aqueous phase reaches pH 8-9. The sudden neutralization forces the highly hydrophobic dihalogenated quinoline to crash out of solution as a heavy precipitate[6]. Filter, wash with water, and dry under vacuum.

References

  • National Institutes of Health (PMC). "Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid." PMC,[Link]

Sources

Comparative

Halogen Wars: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The strategic plac...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The strategic placement of halogen substituents, particularly bromine and chlorine, on the quinoline ring system is a well-established method to modulate the physicochemical properties and biological efficacy of these molecules.[4][5] This guide provides an in-depth, objective comparison of the biological activities of bromo-substituted versus chloro-substituted quinolines, drawing upon experimental data to assist researchers and drug development professionals in designing targeted and effective therapeutic agents.

The Halogen Effect: More Than Just a Substitution

The introduction of a bromine or chlorine atom to the quinoline core significantly alters its electronic and lipophilic character, which in turn governs its interaction with biological targets. Generally, bromine is larger and more polarizable than chlorine, while chlorine is more electronegative. These fundamental differences can lead to distinct structure-activity relationships (SAR), influencing everything from target binding affinity to metabolic stability.

Anticancer Activity: A Tale of Two Halogens

The antiproliferative potential of halogenated quinolines is a major focus of oncological research.[4][6] The nature and position of the halogen substituent are critical determinants of cytotoxic effects.

Bromo-Substituted Quinolines: Potent and Position-Dependent

Experimental evidence suggests that bromo-substituted quinolines often exhibit potent anticancer activity. For instance, studies have highlighted that compounds with bromine atoms at the C-5 and C-7 positions frequently demonstrate significant inhibition of cancer cell proliferation.[4][7] In contrast, some isomers with substitutions at other positions, such as C-3, C-6, and C-8, have shown little to no inhibitory activity.[4][7]

Derivatives of 8-hydroxyquinoline have shown particular promise. Notably, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against a variety of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[7][8] The proposed mechanisms of action for many bromoquinolines involve the inhibition of key cellular enzymes like DNA topoisomerase I.[7][8] For example, 6-bromo-5-nitroquinoline has been shown to induce apoptosis in cancer cells and exhibits significant antiproliferative activity.[7][9]

Chloro-Substituted Quinolines: A Legacy of Activity and New Frontiers

Chloro-substituted quinolines have a long history in medicine, with the antimalarial drug chloroquine (a 4-amino-7-chloroquinoline derivative) being a prime example.[10] In the context of cancer, chloro-substituted quinolines have also demonstrated significant therapeutic potential. For instance, certain 7-chloroquinolinehydrazones have exhibited potent cytotoxic activity across a broad panel of cancer cell lines, with some compounds showing submicromolar GI50 values.[11]

The presence of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives, a field of study with parallels to anticancer research due to shared cellular targets.[1] Furthermore, the 4-chloroquinoline moiety is a key feature in some compounds designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer.[6]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for representative bromo- and chloro-substituted quinolines against various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

CompoundHalogen SubstitutionCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
5,7-Dibromo-8-hydroxyquinoline5-Br, 7-BrC6 (rat brain tumor)6.7 µg/mL[8]
5,7-Dibromo-8-hydroxyquinoline5-Br, 7-BrHeLa (human cervix carcinoma)9.3 µg/mL[8]
5,7-Dibromo-8-hydroxyquinoline5-Br, 7-BrHT29 (human colon carcinoma)10.1 µg/mL[8]
6-Bromo-5-nitroquinoline6-BrHT29 (human adenocarcinoma)Lower than 5-FU[9]
7-Chloroquinolinehydrazone derivative7-ClSR (leukemia)0.12[11]
4-Chloro-7-sulfamoylquinoline4-Cl, 7-SO₂NH₂MCF-7 (breast cancer)0.38[12]
2-isobutyl-5,7-dichloro-8-hydroxyquinoline5-Cl, 7-ClA-549 (lung cancer)5.6[13]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Halogenated quinolines have also been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.

Bromo-Substituted Quinolines in Antimicrobial Research

The incorporation of bromine into the quinoline scaffold has yielded compounds with notable antibacterial and antifungal activities. For example, certain brominated 8-hydroxyquinolines have been evaluated for their anticancer effects, and this class of compounds is also known for its antimicrobial properties.

Chloro-Substituted Quinolines: A Potent Class of Antibacterials

Fluoroquinolones, a major class of antibiotics, feature a fluorine atom, but the broader family of haloquinolines, including chloro-derivatives, has demonstrated significant antimicrobial potential.[5][14] For instance, 5-chloro-quinoline-8-ol has been reported to possess moderate activity against Gram-negative bacteria.[15] Some novel 7-chloroquinoline derivatives have shown good activity against E. coli, S. aureus, and P. aeruginosa.[16]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bromo- and chloro-substituted quinolines against various microbial strains.

CompoundHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference
Bromoquinone derivativeBrPseudomonas aeruginosa16 - 128[17]
Quinoline-based hydroxyimidazolium hybrid with ClClStaphylococcus aureus2[18]
7-chloroquinoline derivative7-ClE. coli11.00 ± 0.04 (inhibition zone in mm)[16]
7-chloroquinoline derivative7-ClS. aureus11.00 ± 0.03 (inhibition zone in mm)[16]

Enzymatic Inhibition: A Key Mechanism of Action

A primary mechanism through which many halogenated quinolines exert their biological effects is through the inhibition of critical enzymes.[19][20]

Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes for DNA replication and transcription, making them excellent targets for anticancer drugs. Several bromo- and cyano-substituted 8-hydroxyquinolines have been identified as inhibitors of human DNA topoisomerase I.[7][8]

Kinase Inhibition

The PI3K/Akt/mTOR signaling pathway is frequently overactive in many cancers, promoting cell growth and survival. The quinoline scaffold is a key feature in the design of inhibitors targeting this pathway. While specific data on bromo- vs. chloro-substitution is nuanced, the general structure lends itself to potent inhibition.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key assays used to evaluate the biological activity of substituted quinolines.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., bromo- or chloro-substituted quinolines) and a vehicle control. The plates are incubated for a specified period, typically 48 or 72 hours.[6]

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell proliferation, survival, and metabolism, and is a frequent target of anticancer quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the typical workflow for evaluating the anticancer potential of novel compounds like substituted quinolines.

Anticancer_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Compound_Synthesis Compound Synthesis (Bromo/Chloro Quinolines) MTT_Assay MTT Assay (Cell Viability) Compound_Synthesis->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) Apoptosis_Assay->Enzyme_Inhibition Xenograft_Model Xenograft Model (Tumor Growth) Enzyme_Inhibition->Xenograft_Model Toxicity_Study Toxicity Study Xenograft_Model->Toxicity_Study

Caption: A streamlined workflow for the preclinical evaluation of anticancer compounds.

Conclusion

Both bromo- and chloro-substituted quinolines represent rich sources of biologically active compounds with significant potential in the development of novel anticancer and antimicrobial agents. The choice between a bromo or chloro substituent is a critical design element that can profoundly impact therapeutic efficacy. While bromoquinolines have shown exceptional potency in certain contexts, particularly as anticancer agents targeting DNA topoisomerase, chloroquinolines have a proven clinical track record and continue to yield promising new candidates. Ultimately, the specific biological target and desired pharmacological profile will dictate the optimal halogen substitution strategy. This guide provides a foundational understanding to aid researchers in navigating the subtle yet significant differences between these two important classes of halogenated quinolines.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). ACS Omega.
  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Science Publishing.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
  • Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop- (2021).
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). PubMed.
  • (a) General synthesis of chlorinated quinoline derivatives substituted... ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Biologically active quinoline and quinazoline alkaloids part I. PMC.
  • Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research. Benchchem.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. Benchchem.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. (2025). PMC.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC.
  • Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. (2024). PMC.
  • Synthesis, Anti-Breast Cancer Activity, and Molecular Docking Study of a New Group of Acetylenic Quinolinesulfonamide Derivatives. (2017). PMC.
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  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate.
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  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI.

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Validation

Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller

The quinoline scaffold is a ubiquitous pharmacophore in drug development, forming the structural core of antimalarials, antineoplastics, and broad-spectrum antibiotics[1]. For synthetic chemists and application scientist...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a ubiquitous pharmacophore in drug development, forming the structural core of antimalarials, antineoplastics, and broad-spectrum antibiotics[1]. For synthetic chemists and application scientists, constructing this bicyclic system efficiently requires navigating a century of methodological evolution. Two of the most foundational approaches—the Skraup synthesis and the Doebner-von Miller (DVM) reaction—share a common mechanistic ancestry but diverge significantly in their substrate scope, reaction dynamics, and operational hazards[2].

This guide provides an objective, data-driven comparison of these two methodologies, exploring the causality behind their reaction conditions and offering self-validating protocols for modern laboratory applications.

Mechanistic Divergence: Causality and Design

Both reactions rely on the annulation of an aniline derivative with a three-carbon electrophilic species, but they achieve this through fundamentally different pathways.

The Skraup Synthesis: The Skraup reaction is the premier method for synthesizing heteroring-unsubstituted quinolines[1]. It utilizes glycerol, which undergoes an acid-catalyzed double dehydration in concentrated sulfuric acid to generate acrolein in situ[3]. Aniline then undergoes a 1,4-conjugate (Michael) addition to the highly reactive acrolein, followed by electrophilic cyclization to form a 1,2-dihydroquinoline intermediate[4]. Because this intermediate cannot spontaneously aromatize, a stoichiometric external oxidant—traditionally nitrobenzene—is strictly required to drive the final oxidation step yielding the aromatic quinoline[4][5].

The Doebner-von Miller Synthesis: The DVM reaction is an extension of the Skraup protocol designed specifically to access 2-substituted or 2,4-disubstituted quinolines[6]. Instead of glycerol, it employs pre-formed α,β-unsaturated carbonyl compounds (or generates them in situ via the aldol condensation of aldehydes/ketones)[7]. The mechanism is highly debated; while traditionally viewed as a simple conjugate addition similar to Skraup, recent isotope scrambling experiments suggest a complex fragmentation-recombination pathway involving direct Schiff base formation[7]. Notably, DVM often proceeds without an external oxidant, relying instead on the disproportionation of the dihydroquinoline intermediate or ambient oxygen to achieve rearomatization[8].

MechanisticDivergence Aniline Aniline Michael 1,4-Conjugate Addition & Cyclization Aniline->Michael Glycerol Glycerol + H2SO4 (In situ Acrolein) Glycerol->Michael Skraup Route Enone α,β-Unsaturated Carbonyl (Pre-formed or Aldol) Enone->Michael DVM Route Oxidation Oxidation (e.g., Nitrobenzene) Michael->Oxidation Skraup Rearomatization Disproportionation / Rearomatization Michael->Rearomatization DVM SkraupProd Unsubstituted/Benzene-Substituted Quinoline (Skraup) Oxidation->SkraupProd DVMProd 2/4-Substituted Quinoline (DVM) Rearomatization->DVMProd

Caption: Diverging mechanistic pathways of Skraup and Doebner-von Miller syntheses.

Quantitative Performance and Substrate Scope

The choice between Skraup and DVM is dictated by the desired regiochemistry and the functional group tolerance of the starting aniline[2]. The Skraup reaction is notoriously violent; the exothermic oxidation by nitrobenzene can easily lead to thermal runaway if not strictly moderated[4][9]. Conversely, the primary failure mode of the DVM reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl, which can trap the reagents in an intractable tar, severely depressing yields[1].

ParameterSkraup SynthesisDoebner-von Miller Synthesis
Primary Substrates Aniline, GlycerolAniline, α,β-Unsaturated Carbonyl
Target Scaffold Heteroring-unsubstituted quinolines2- or 2,4-substituted quinolines
Typical Yields 84–91% (with moderators)[4]42–89% (highly substrate-dependent)
Catalyst/Acid Concentrated H2​SO4​ Lewis acids, HCl , or solid acids (e.g., Montmorillonite)
Oxidant Nitrobenzene or Arsenic pentoxideOften ambient air or internal disproportionation
Major Complication Violent exothermicityAcid-catalyzed enone polymerization

Self-Validating Experimental Protocols

To achieve reproducible yields, the experimental design must inherently control the kinetic bottlenecks of each reaction. The following protocols are engineered with built-in causality checks to ensure scientific integrity.

Protocol 1: Moderated Skraup Synthesis of Quinoline

Causality & Validation: The critical failure point in the Skraup synthesis is the uncontrolled oxidation step. By incorporating ferrous sulfate ( FeSO4​ ) as a moderator, the electron transfer rate is kinetically throttled, preventing solvent boil-over[4][5]. The protocol validates itself during the steam distillation phase: pure volatile quinoline co-distills with water, leaving all polymeric byproducts and unreacted nitrobenzene (which is reduced to aniline) trapped in the distillation flask[3][4].

  • Reagent Assembly: In a heavy-walled round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, combine aniline (1.0 eq), anhydrous glycerol (3.0 eq), and FeSO4​⋅7H2​O (0.1 eq). Note: The use of "dynamite glycerin" (low water content) is critical to prevent boiling point depression and ensure high yields[9].

  • Acidification: Cool the flask in an ice bath. Dropwise, add concentrated H2​SO4​ (1.5 eq) over 30 minutes. The mixture will become highly viscous.

  • Oxidant Addition: Slowly add nitrobenzene (0.6 eq).

  • Controlled Heating: Apply heat gradually until reflux initiates. Remove the heat source immediately if the reaction self-accelerates. Reflux gently for 3-4 hours.

  • Quenching & Basification: Cool the mixture to room temperature, pour over crushed ice, and basify with 10M NaOH until pH > 10 to liberate the quinoline free base.

  • Isolation: Perform steam distillation. Extract the distillate with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[4].

SkraupWorkflow Mix 1. Reagent Mixing Aniline + Glycerol + FeSO4 (Moderator) Acid 2. Acid Addition Dropwise H2SO4 (Ice Bath) Mix->Acid Heat 3. Oxidative Heating Add Nitrobenzene Reflux carefully Acid->Heat Quench Quench Heat->Quench Isolate 5. Isolation Steam Distillation & Extraction Quench->Isolate

Caption: Step-by-step experimental workflow for the moderated Skraup synthesis.

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

Causality & Validation: The primary cause of low yields in DVM is the competitive polymerization of the enone (e.g., crotonaldehyde) in the bulk acidic phase[1]. By utilizing a biphasic solvent system (toluene/water), the enone is sequestered in the organic layer, slowly partitioning into the aqueous acidic phase where the aniline resides. This phase separation self-validates the reaction by physically preventing bulk polymerization, resulting in a cleaner crude profile[1].

  • Phase Preparation: In a reaction vessel, dissolve aniline (1.0 eq) in a mixture of 6M HCl and toluene (1:1 v/v ratio).

  • Enone Addition: Heat the biphasic mixture to 80°C. Using a syringe pump, add crotonaldehyde (1.2 eq) dropwise over 2 hours to maintain a low steady-state concentration of the electrophile.

  • Cyclization: Maintain vigorous stirring at 80°C for an additional 4 hours. The vigorous stirring is essential to maximize the interfacial surface area for the cross-phase reaction.

  • Neutralization: Cool the mixture, separate the aqueous layer, and neutralize it with NH4​OH to precipitate the crude 2-methylquinoline.

  • Purification: Extract with dichloromethane, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 2-substituted quinoline[2][6].

Strategic Selection Summary

For drug development professionals scaling up intermediates, the Skraup synthesis remains the gold standard for unsubstituted quinoline cores, provided that strict thermal hazard assessments are conducted and moderators are utilized. However, for library generation requiring diverse 2-alkyl or 2-aryl substitutions, the Doebner-von Miller reaction—particularly when modernized with biphasic media or solid-acid catalysts like Montmorillonite K10—offers superior modularity and avoids the need for highly toxic external oxidants.

References

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem - 4

  • comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.) - Benchchem - 2

  • Skraup reaction - Wikipedia - 5

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - ACS Publications - 8

  • Preparation and Properties of Quinoline - University of Peshawar - 3

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH - 9

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series - 6

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI - 1

  • Doebner–Miller reaction - Wikipedia - 7

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace - Link

Sources

Comparative

In-Vitro Antiplasmodial Activity of Novel Quinoline Compounds: A Comparative Performance Guide

The emergence of Plasmodium falciparum resistance to classical 4-aminoquinolines (such as chloroquine and amodiaquine) has created a critical bottleneck in global antimalarial drug development. The primary driver of this...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of Plasmodium falciparum resistance to classical 4-aminoquinolines (such as chloroquine and amodiaquine) has created a critical bottleneck in global antimalarial drug development. The primary driver of this resistance is a mutation in the P. falciparum chloroquine resistance transporter (PfCRT), which actively pumps the drug away from its target site. To overcome this, researchers are engineering novel quinoline derivatives —including quinoline-indoles, bisquinolines, and organometallic ferrocenyl-quinolines—designed to evade efflux mechanisms while retaining potent parasiticidal activity.

This guide provides an objective, data-driven comparison of these novel compounds against standard baselines, detailing the causality behind their efficacy and the self-validating experimental protocols used to benchmark them.

Mechanistic Pathway & Resistance Evasion

Standard quinolines exert their antiplasmodial effect within the parasite's acidic digestive vacuole. During the blood stage, Plasmodium degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into inert, non-toxic hemozoin crystals. Quinolines bind to free heme, capping the polymer chain and causing a lethal accumulation of toxic heme[1].

Resistant strains utilize the mutated PfCRT to efflux chloroquine out of the vacuole[2]. Novel quinolines are structurally modified—often through the addition of bulky, lipophilic side chains or hybridization with other pharmacophores—to prevent recognition by PfCRT, effectively trapping the drug inside the vacuole to execute its mechanism of action[3].

MOA Hb Hemoglobin Degradation (Digestive Vacuole) Heme Free Heme (Toxic) Hb->Heme Proteolysis Hemozoin Hemozoin (Non-Toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation CQ Chloroquine (CQ) CQ->Heme Binds & Inhibits NovelQ Novel Quinolines (e.g. Ferrocenyl-Q) NovelQ->Heme Binds & Inhibits PfCRT Mutated PfCRT (Efflux Pump) NovelQ->PfCRT Evades Efflux PfCRT->CQ Effluxes (Resistance)

Fig 1: Mechanistic pathway of heme detoxification inhibition and resistance evasion.

Comparative Performance Data

To objectively evaluate antiplasmodial efficacy, researchers measure the half-maximal inhibitory concentration (IC50) against both Chloroquine-Sensitive (CQS, e.g., 3D7) and Chloroquine-Resistant (CQR, e.g., K1, W2, INDO) strains. The Resistance Index (RI) —calculated as the ratio of IC50 in CQR to IC50 in CQS—determines the compound's vulnerability to cross-resistance. An RI approaching 1.0 indicates that the compound is equally effective against both strains.

Table 1: In-Vitro Antiplasmodial Activity (IC50) and Resistance Indices
Compound ClassSpecific DerivativeIC50 CQS (3D7/NF54)IC50 CQR (K1/W2/INDO)Resistance Index (RI)Reference
Standard Baseline Chloroquine (CQ)~0.015 µM0.25 - 0.59 µM16.0 - 39.0Baseline
Quinoline-Indole Compound 38N/ASub-micromolar1.3[3]
Norbenzomorphan Hybrid Compound 840.089 µM0.65 µM7.3[1]
Bis-(trifluoromethyl) Q Compound 1290.027 µM (est)0.083 µM~3.0[4]
Benzimidazole-Q Hybrid Ferrocenyl Hybrid 155~0.025 µM~0.038 µM~1.5[5]

Data Synthesis: The integration of bulky, lipophilic moieties, such as the ferrocenyl group in benzimidazole-quinoline hybrids (e.g., Hybrid 155), significantly lowers the IC50 into the low nanomolar range (0.025–0.038 µM) against highly resistant strains[5]. Furthermore, quinoline-indole derivatives (e.g., Compound 38) demonstrate an exceptional RI of 1.3 (compared to 15 for older derivatives), proving that precise structural conjugation effectively bypasses PfCRT-mediated efflux[3].

Core Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of novel quinolines relies on self-validating assay systems. The following protocols detail the step-by-step methodologies and the mechanistic causality behind each step.

Protocol A: SYBR Green I Fluorescence Proliferation Assay

Principle: Mature human erythrocytes lack a nucleus and DNA. Therefore, any double-stranded DNA detected in an infected red blood cell culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I dye intercalates into dsDNA, providing a highly sensitive fluorescence signal directly proportional to parasitemia[6].

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains in O+ human erythrocytes suspended in RPMI-1640 medium. Supplement with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II.

    • Causality: AlbuMAX II is used as a substitute for human serum to reduce biological variability and standardize the lipid availability essential for parasite growth.

  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol.

    • Causality: Sorbitol induces osmotic lysis in highly permeable mature trophozoites and schizonts but spares the less permeable ring stages, ensuring a uniform baseline for drug exposure.

  • Compound Plating: Dispense novel quinoline compounds in serial dilutions into 96-well black/clear-bottom plates. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Add the synchronized parasite culture (typically 1-2% hematocrit, 0.5-1% parasitemia) to the plates. Incubate at 37°C under a defined gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ) for 72 hours.

    • Causality: A 72-hour window covers approximately 1.5 intraerythrocytic developmental cycles, capturing the drug's effect on schizont maturation, rupture, and subsequent reinvasion[3].

  • Lysis and Staining: Freeze plates at -80°C and thaw to lyse RBCs. Add a lysis buffer containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.

    • Causality: Saponin and Triton X-100 ensure complete membrane solubilization, allowing the dye unrestricted access to parasitic DNA.

  • Quantification: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis[7].

SYBR Sync 1. Sorbitol Synchronization Incubate 2. Drug Incubation (72h, 37°C) Sync->Incubate Lysis 3. Freeze-Thaw & Lysis Buffer Incubate->Lysis Stain 4. SYBR Green I Intercalation Lysis->Stain Read 5. Fluorescence Ex:485/Em:530 Stain->Read

Fig 2: Step-by-step workflow of the SYBR Green I fluorescence assay.

Protocol B: In-Vitro β -Hematin Crystallization Inhibition Assay

Principle: To validate that a novel quinoline retains the classical target pathway, this cell-free assay measures the compound's ability to inhibit the conversion of hematin into synthetic hemozoin ( β -hematin)[8].

Step-by-Step Methodology:

  • Hematin Solution: Dissolve hemin chloride in 0.1 M NaOH to create a fresh hematin stock.

  • Reaction Setup: Mix the hematin stock with the test compound in a microplate. Initiate crystallization by adding an acidic acetate buffer (pH 5.0) and a lipid catalyst (e.g., Tween-20).

    • Causality: The acidic pH and lipid interface strictly mimic the physiological conditions of the parasite's digestive vacuole[8].

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Unreacted Heme Detection: Add a pyridine-water-HEPES solution (pH 7.5).

    • Causality: Pyridine forms a soluble, brightly colored complex specifically with unreacted free hematin, but it cannot disrupt stable β -hematin crystals.

  • Absorbance Reading: Measure absorbance at 405 nm. High absorbance indicates high free hematin (successful drug inhibition). For example, Quinoline-1,2,4-triazine hybrid 40d demonstrated an IC50 of 4.54 µM in this specific assay, confirming its targeted mechanism of action[8].

Cytotoxicity and Selectivity Index (SI)

In-vitro efficacy must always be contextualized by safety. The Selectivity Index (SI) (calculated as IC50 Mammalian Cell / IC50 Plasmodium) is the definitive metric for evaluating a compound's therapeutic window.

During preclinical screening, mammalian cell lines such as HEK293 (Human Embryonic Kidney) or BGM (Buffalo Green Monkey kidney) are treated with the novel quinolines for 48-72 hours, followed by an MTT or resazurin reduction assay to assess viability[3]. A viable drug candidate typically requires an SI > 100. For instance, novel primaquine-atorvastatin hybrids demonstrated exceptional safety profiles with an SI > 1100, far exceeding the safety margins of standard primaquine[4].

Conclusion

The structural evolution of quinolines—through hybridization with indoles, triazines, and organometallic compounds—has successfully restored potent in-vitro antiplasmodial activity against chloroquine-resistant Plasmodium falciparum. By employing robust, self-validating assays like the SYBR Green I and β -hematin inhibition protocols, researchers can accurately benchmark these novel entities. The data clearly indicates that overcoming PfCRT-mediated efflux is achievable without sacrificing the highly effective heme-binding mechanism.

References

  • Title: Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PubMed Central (PMC) URL: [Link]

  • Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Source: PubMed Central (PMC) URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: MDPI Molecules URL: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 3-Bromo-4-chloro-8-methylquinoline Derivatives in Cancer Research

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have been instrumental in developing a wide range of pharmaceuticals, from antimalarials to anti-inflammatory agents.[1] In oncology, the quinoline scaffold is a cornerstone for designing novel therapeutic agents that target various hallmarks of cancer.[2][3] These compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of critical cell signaling pathways, intercalation into DNA, and disruption of cell division.[4][5]

The strategic addition of halogen atoms, such as bromine and chlorine, to the quinoline core is a well-established method for modulating a compound's physicochemical properties and enhancing its biological activity.[6][7] Halogenation can increase lipophilicity, which aids in crossing cellular membranes, and alter the electronic distribution of the molecule, thereby improving its interaction with biological targets.[7] This guide focuses on a specific, promising scaffold: 3-Bromo-4-chloro-8-methylquinoline . The distinct substitution pattern of this scaffold offers a unique platform for creating diverse libraries of compounds to be screened for anticancer activity.[8] The chloro group at the 4-position is particularly susceptible to nucleophilic substitution, while the bromo group at the 3-position provides another site for modification, allowing for a thorough exploration of the structure-activity relationship (SAR).[1]

This guide provides an objective comparison of the cytotoxic performance of several novel 3-Bromo-4-chloro-8-methylquinoline derivatives against common cancer cell lines, supported by detailed experimental protocols for researchers aiming to validate or expand upon these findings.

Comparative Cytotoxicity Analysis of Novel Derivatives

To evaluate the potential of the 3-Bromo-4-chloro-8-methylquinoline scaffold, a series of derivatives were synthesized by substituting the chlorine atom at the 4-position with various aniline moieties. The in vitro cytotoxicity of these compounds was assessed against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay after a 72-hour incubation period. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound ID4-Position SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549
Parent Scaffold -Cl>100>100>100
Derivative A -NH-(p-methoxyphenyl)22.5 ± 2.118.9 ± 1.731.4 ± 2.8
Derivative B -NH-(p-chlorophenyl)15.3 ± 1.412.1 ± 1.120.7 ± 1.9
Derivative C -NH-(p-nitrophenyl)8.7 ± 0.9 6.5 ± 0.6 11.2 ± 1.0
Doxorubicin (Positive Control)0.9 ± 0.10.5 ± 0.051.2 ± 0.1

Analysis of Structure-Activity Relationship (SAR):

The data clearly demonstrates that derivatization of the parent 3-Bromo-4-chloro-8-methylquinoline scaffold at the 4-position is crucial for imparting cytotoxic activity. The parent compound itself is largely inactive.

  • Impact of the Aniline Moiety: The introduction of an aniline ring at the 4-position (Derivatives A, B, and C) resulted in a significant increase in cytotoxicity across all three cancer cell lines. This is a common strategy in the design of kinase inhibitors, where this moiety often interacts with the hinge region of the ATP-binding pocket.[1]

  • Electronic Effects of Substituents: A clear trend emerges based on the electronic nature of the para-substituent on the aniline ring.

    • Derivative A , with an electron-donating methoxy group (-OCH₃), showed moderate activity.

    • Derivative B , with a weakly electron-withdrawing chloro group (-Cl), exhibited enhanced potency compared to Derivative A.

    • Derivative C , featuring a strongly electron-withdrawing nitro group (-NO₂), was the most potent compound in the series, with IC₅₀ values in the single-digit micromolar range against HCT-116 cells.

This trend suggests that reducing the electron density on the aniline ring enhances the compound's interaction with its cellular target, leading to greater cytotoxic efficacy. Derivative C, in particular, shows promise for further development, demonstrating a potency that, while not yet matching Doxorubicin, is significant for a lead compound.

Plausible Mechanistic Insights: Targeting Kinase Signaling Pathways

Quinoline derivatives are well-documented inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[1] Given the structural similarities of the derivatives presented here to known kinase inhibitors, a plausible mechanism of action is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) or non-receptor tyrosine kinases like Src.[1][6] These kinases are often overactive in cancer and drive downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which promotes cell growth and prevents apoptosis (programmed cell death).

The diagram below illustrates the potential inhibitory action of these quinoline derivatives on a generalized tyrosine kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits (indirectly) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bax Bax Bax->Apoptosis Promotes Bcl2->Bax Inhibits Derivative Quinoline Derivative Derivative->RTK INHIBITS GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by quinoline derivatives.

By blocking the ATP-binding site of the kinase, the quinoline derivative would prevent its activation, thereby shutting down the downstream cascade. This would lead to a decrease in cell proliferation and an increase in apoptosis, consistent with the observed cytotoxic effects.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, the following detailed protocols for two common colorimetric cytotoxicity assays are provided. These methods are robust, cost-effective, and suitable for high-throughput screening of compound libraries.[9][10]

Workflow for In Vitro Cytotoxicity Screening

The general workflow for evaluating the cytotoxicity of the synthesized derivatives is outlined below.

Caption: General experimental workflow for cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes in living cells, which reduce the yellow MTT salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • MTT solution (5 mg/mL in sterile PBS), stored at -20°C in the dark.[12][13]

  • Dimethyl sulfoxide (DMSO).

  • Complete cell culture medium.

  • 96-well flat-bottom sterile plates.

  • Microplate reader capable of measuring absorbance at 570 nm.[7]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the sulforhodamine B dye.[9] The amount of bound dye is directly proportional to the cell mass.

Materials:

  • Trichloroacetic acid (TCA) solution, 10% (w/v) in water, stored at 4°C.

  • SRB solution, 0.4% (w/v) in 1% acetic acid.[2]

  • Tris base solution, 10 mM.

  • Acetic acid solution, 1% (v/v) in water.

  • 96-well flat-bottom sterile plates.

  • Microplate reader capable of measuring absorbance at ~540-565 nm.[2]

Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[9]

  • Washing: Carefully remove the supernatant. Wash the plates five times with 1% acetic acid to remove TCA and unbound dye.[2]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.[2]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 nm and 565 nm.

  • Data Analysis: Similar to the MTT assay, calculate cell viability relative to the untreated control and determine the IC₅₀ values.

Conclusion and Future Directions

This guide demonstrates that the 3-Bromo-4-chloro-8-methylquinoline scaffold is a highly promising starting point for the development of novel anticancer agents. Strategic derivatization at the 4-position with substituted anilines leads to compounds with significant cytotoxic activity against breast, colon, and lung cancer cell lines. A clear structure-activity relationship was observed, indicating that electron-withdrawing groups on the aniline moiety enhance cytotoxic potency.

Future research should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of derivatives to further refine the SAR, including modifications at the 3-bromo position.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds through kinase profiling assays and western blotting to confirm the inhibition of pathways like PI3K/Akt.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo antitumor activity and toxicity profiles.

By leveraging the versatile chemistry of the quinoline scaffold, researchers can continue to develop potent and selective anticancer agents to address the ongoing challenges in cancer therapy.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2024). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). SciSpace. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(23), 5859-5882.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol, 6(21), e1998.
  • Cell quantitation: SRB Assay. (2024). Cellculture2 - Altervista. Available at: [Link]

  • Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C. Benchchem.
  • MTT Proliferation Assay Protocol. (2025).
  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3986.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Mini-Reviews in Organic Chemistry, 20(5), 450-469.
  • Cytotoxic assays for screening anticancer agents. (2006). Journal of Chemometrics, 20(8-10), 345-353.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). (2026). Current Organic Synthesis, 23(2), 116-136.
  • LDH Assay. Cell Biologics Inc.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e284409.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2018). Current Protocols in Toxicology, 77(1), e53.
  • Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2005).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e284409.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2022). RSC Medicinal Chemistry, 13(8), 950-966.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Galen Medical Journal, 6(4), 282-289.
  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Frontiers in Veterinary Science, 12, 1370005.
  • Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Deriv
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(2), 61-71.

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Comparative

Comparative Analysis of Catalysts for Quinoline Synthesis: A Technical Guide

Introduction: The Strategic Importance of Catalyst Selection Quinolines are privileged N-heterocyclic scaffolds integral to the development of pharmaceuticals (e.g., antimalarials, anticancer agents) and advanced materia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Catalyst Selection

Quinolines are privileged N-heterocyclic scaffolds integral to the development of pharmaceuticals (e.g., antimalarials, anticancer agents) and advanced materials (e.g., blue-emitting organic phosphors)[1],[2]. While classic methods like the Skraup and Doebner-Miller syntheses laid the historical groundwork, they suffer from harsh acidic conditions, poor atom economy, and difficult purification[1]. Modern synthetic chemistry demands precision, driving the evolution of highly selective, reusable, and environmentally benign catalytic systems.

This guide provides a rigorous comparative analysis of contemporary catalysts used in quinoline synthesis, specifically focusing on Friedländer annulations, A3-coupling, and Palladium-catalyzed cascade reactions.

Mechanistic Pathways and Catalyst Logic

To select the appropriate catalyst, researchers must first understand the mechanistic demands of the chosen synthetic pathway.

The Friedländer Annulation: Lewis vs. Brønsted Acids

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound. The reaction requires dual activation: electrophilic activation of the carbonyl and nucleophilic enhancement of the amine[3].

  • Metal-Organic Frameworks (MOFs): MOFs like MIL-53(Al) provide isolated Lewis acid sites. The Al³⁺ center exhibits superior Lewis acidity compared to Cr³⁺ or Zn²⁺ analogs, facilitating rapid cyclodehydration and outperforming traditional catalysts[3].

  • Brønsted Acid Functionalized Materials: Metal-free catalysts, such as sulfonic acid-functionalized graphitic carbon nitride (g-C3N4-SO3H), offer high surface acidity. The synergistic effect of the 2D material's surface area and the -SO3H groups accelerates the aldol condensation step[4].

  • Transition Metals (Ru): Ruthenium catalysts, such as the second-generation Grubbs' catalyst, enable a modified oxidative Friedländer reaction with turnover numbers (TON) up to 8500, though they require a stoichiometric base (e.g., KOtBu) to regenerate the catalyst[5].

A3-Coupling: Transition Metal Catalysis

The A3-coupling (Aldehyde-Alkyne-Amine) is a highly atom-economical route to 2,4-disubstituted quinolines[1].

  • Iron vs. Copper: While CuCl is a traditional catalyst, it often yields high amounts of side products (e.g., uncyclized propargylamines), limiting quinoline yields to 34–48%[1]. Conversely, FeCl3 (10 mol%) leverages stronger Lewis acidity to drive the cycloisomerization, improving yields to 56–92% while remaining highly cost-effective[1].

Palladium-Catalyzed Annulations

Palladium catalysis offers unparalleled control over regioselectivity in highly substituted quinolines[2].

  • Pd(II) Systems: Using PdCl2 with 2,2′-bipyridine (bpy) ligands allows for the synthesis of 2,4-disubstituted quinolines from o-aminocinnamonitriles and arylhydrazines[2]. The bpy ligand is critical for stabilizing the electrophilic Pd(II) intermediate during the C-H activation phase, preventing the precipitation of inactive palladium black[2].

G Start Quinoline Synthesis Pathways F_Path Friedländer Annulation (2-Aminoaryl ketone + Carbonyl) Start->F_Path A3_Path A3-Coupling (Aldehyde + Amine + Alkyne) Start->A3_Path F_Cat Lewis/Brønsted Acids (e.g., MIL-53(Al), g-C3N4-SO3H) F_Path->F_Cat A3_Cat Transition Metals (e.g., FeCl3, CuCl, Au) A3_Path->A3_Cat F_Mech Aldol Condensation & Cyclodehydration F_Cat->F_Mech A3_Mech C-H Activation & Cycloisomerization A3_Cat->A3_Mech Product Substituted Quinoline Scaffold F_Mech->Product A3_Mech->Product

Mechanistic divergence in quinoline synthesis: Friedländer vs. A3-Coupling pathways.

Quantitative Comparison of Catalytic Systems

To objectively evaluate these catalysts, we must compare their operational parameters, efficiency, and sustainability metrics based on recent experimental data.

Catalyst SystemReaction TypeSubstratesConditionsYield (%)Reusability
MIL-53(Al) [3]Friedländer2-Aminoaryl ketone + diketoneSolvent-free, 80 °C, 1-2 h85-95%Up to 4 cycles
g-C3N4-SO3H [4]Friedländer2-Aminoaryl ketone + diketoneSolvent-free, 100 °C, 4 h~90%Excellent
Grubbs 2nd Gen [5]Oxidative Friedländer2-Aminobenzyl alcohol + ketoneKOtBu, Toluene, 110 °CUp to 74%Homogeneous (None)
FeCl3 (10 mol%) [1]A3-CouplingAldehyde + Amine + AlkyneToluene, 110 °C, 24 h56-92%Homogeneous (None)
CuCl (30 mol%) [1]A3-CouplingAldehyde + Amine + AlkyneTHF reflux, 10 h34-48%Homogeneous (None)
PdCl2 / bpy [2]Tandem Annulationo-Aminocinnamonitrile + hydrazineToluene, 90 °C, 24 hGoodHomogeneous (None)

Validated Experimental Protocols

Protocol A: Solvent-Free Friedländer Synthesis via MIL-53(Al)

Causality & Logic: Solvent-free conditions are chosen not merely for green chemistry compliance, but to maximize substrate concentration, thereby driving the bimolecular condensation forward entropically[3]. MIL-53(Al) is selected over liquid acids to prevent product degradation and enable simple mechanical recovery[3].

Step-by-Step Methodology:

  • Substrate Mixing: In a 10 mL round-bottom flask, combine 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (e.g., acetylacetone, 1.2 mmol).

  • Catalyst Addition: Add 10 mol% of activated MIL-53(Al) catalyst. Self-Validation: Ensure the MOF is pre-dried at 150 °C under vacuum for 12 hours to fully expose the Al³⁺ Lewis acid sites[3].

  • Thermal Activation: Heat the mixture to 80 °C under continuous magnetic stirring[3]. Monitor the reaction via TLC (Hexane:EtOAc 7:3) to validate the consumption of the ketone.

  • Quenching & Recovery: Upon completion (typically 1-2 h), cool to room temperature. Add 5 mL of hot ethanol to dissolve the organic products.

  • Hot Filtration: Filter the mixture immediately while hot to recover the insoluble MIL-53(Al) catalyst. Wash the filter cake with hot ethanol (2 x 2 mL) to ensure complete product extraction.

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize from aqueous ethanol to yield the pure quinoline derivative. Validate purity via ¹H-NMR and HPLC.

G Step1 Substrate Mixing (Solvent-free) Step2 Catalyst Addition (10 mol% MIL-53(Al)) Step1->Step2 Step3 Thermal Activation (80-100 °C, 4h) Step2->Step3 Step4 Hot Filtration (Catalyst Recovery) Step3->Step4 Step5 Crystallization (Product Isolation) Step4->Step5

Step-by-step workflow for solvent-free MOF-catalyzed Friedländer quinoline synthesis.

Protocol B: Palladium(II)-Catalyzed Synthesis of 2,4-Disubstituted Quinolines

Causality & Logic: The addition of triflic acid (2 equiv.) is critical in this protocol; it acts as a Brønsted co-catalyst to protonate the intermediate, facilitating the elimination of ammonia and driving the final aromatization step[2]. The bipyridine (bpy) ligand is essential to maintain the Pd center in its active +2 oxidation state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add o-aminocinnamonitrile (0.5 mmol), arylhydrazine (0.6 mmol), PdCl2 (5 mol%), and 2,2′-bipyridine (6 mol%)[2].

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times to prevent oxidative degradation of the hydrazine substrate.

  • Solvent & Additive: Inject anhydrous toluene (3 mL) followed by triflic acid (1.0 mmol) via a gas-tight syringe[2].

  • Reaction: Seal the tube and heat at 90 °C in an oil bath for 24 hours[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with saturated NaHCO3 to neutralize the triflic acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the 2,4-disubstituted quinoline.

Conclusion

The shift from traditional homogeneous acids to engineered heterogeneous catalysts (like MIL-53(Al) and g-C3N4-SO3H) and precision transition-metal systems (Pd, Fe) represents a leap in the sustainability and structural diversity of quinoline synthesis[1],[3],[2]. For industrial scale-up and routine library synthesis, heterogeneous Lewis/Brønsted acids offer the best balance of yield, cost, and reusability. Conversely, Pd-catalyzed pathways remain indispensable for constructing complex, poly-substituted pharmaceutical intermediates where regiocontrol is paramount.

References

  • Source: thieme-connect.
  • Source: ias.ac.
  • Source: mdpi.
  • Source: academia.
  • Source: nih.

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Validation

A Comparative Spectroscopic Guide to 3-Bromoquinoline and 7-Bromoquinoline Isomers

In the realms of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is not merely a procedural step but a cornerstone of innovation. Quinoline and its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is not merely a procedural step but a cornerstone of innovation. Quinoline and its derivatives are exemplary, forming the backbone of numerous pharmaceuticals.[1] The constitutional isomerism, such as that between 3-bromoquinoline and 7-bromoquinoline, presents a critical analytical challenge. Although these isomers share the same molecular formula (C₉H₆BrN) and weight (208.06 g/mol ), the placement of the bromine atom dramatically alters their electronic landscape, influencing their biological activity, reactivity, and spectroscopic profiles.[2] This guide offers an in-depth, comparative analysis of these two isomers using fundamental spectroscopic techniques, providing researchers, scientists, and drug development professionals with the data and methodologies required for their unambiguous differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon nucleus.[3] The electronegative nitrogen atom and the bromo-substituent exert distinct influences on the chemical shifts depending on their relative positions.

Proton (¹H) NMR Spectroscopy

In quinoline, the protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded (appear at a lower field) than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom.[1] The introduction of a bromine atom further perturbs these chemical shifts.

  • For 3-Bromoquinoline: The bromine at the C-3 position places it within the pyridine ring. This will most significantly impact its immediate neighbors, H-2 and H-4, which are expected to appear as singlets (or very narrow doublets depending on long-range coupling). The protons on the carbocyclic ring (H-5, H-6, H-7, H-8) will resemble those of quinoline itself but with minor shifts.

  • For 7-Bromoquinoline: The bromine is on the carbocyclic ring. This will most directly affect H-6 and H-8. The proton at H-8 is typically deshielded due to its proximity to the nitrogen's lone pair (a peri-effect), and a bromine at C-7 will further influence its position. The protons on the pyridine ring (H-2, H-3, H-4) will be less affected compared to the 3-bromo isomer.

Table 1: Comparative ¹H NMR Chemical Shift (δ, ppm) Data for Bromoquinoline Isomers

Proton Position 3-Bromoquinoline (Predicted/Reported) 7-Bromoquinoline (Predicted/Reported) Rationale for Difference
H-2 ~8.9 - 9.1 (s) ~8.9 - 9.0 (dd) Bromine at C-3 removes the coupling partner for H-2, resulting in a singlet.
H-3 Substituted ~7.3 - 7.5 (dd) Unaffected by bromine on the other ring.
H-4 ~8.2 - 8.4 (s) ~8.1 - 8.2 (d) Bromine at C-3 removes the coupling partner for H-4, resulting in a singlet.
H-5 ~7.8 - 8.0 (d) ~7.7 - 7.9 (d) Bromine at C-7 causes a slight shielding/deshielding effect.
H-6 ~7.6 - 7.8 (m) ~7.5 - 7.7 (dd) Directly coupled to the carbon bearing the bromine, significantly affecting its shift.
H-8 ~8.1 - 8.2 (d) ~8.2 - 8.4 (s) Bromine at C-7 removes the coupling partner for H-8, resulting in a singlet.

(Note: Shifts are approximate and can vary with solvent and concentration. Data is inferred from spectral databases and literature on substituted quinolines.[4][5][6])

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the bromoquinoline isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[8]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.[8]

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. For a 400 MHz spectrometer, typical parameters include a 30° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[9]

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID).[7] Perform phase and baseline corrections to obtain the final spectrum for analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg Isomer b Dissolve in 0.6 mL CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire FID (16 Scans) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Spectral Analysis h->i

General workflow for NMR analysis.
Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of non-equivalent carbons and reveals the electronic impact of the substituents. The carbon atom directly bonded to bromine (C-Br) will exhibit a characteristic chemical shift in the 115-130 ppm range. The key differentiator will be the identity of this carbon (C-3 vs. C-7) and the resulting shifts of adjacent carbons.

  • For 3-Bromoquinoline: The C-3 signal will be observed, and the signals for C-2 and C-4 will be significantly affected compared to unsubstituted quinoline.

  • For 7-Bromoquinoline: The C-7 signal will be present, with notable shifts for C-6 and C-8.

Table 2: Comparative ¹³C NMR Chemical Shift (δ, ppm) Data

Carbon Position 3-Bromoquinoline (Predicted/Reported) 7-Bromoquinoline (Predicted/Reported) Rationale for Difference
C-2 ~150-152 ~150-151 Minor effect from distal bromine.
C-3 ~120-122 (C-Br) ~136-138 The key differentiating signal.
C-4 ~134-136 ~121-123 Bromine at C-3 has a strong electronic effect on C-4.
C-4a ~128-130 ~128-129 Bridgehead carbon, less affected.
C-5 ~129-131 ~128-130
C-6 ~127-129 ~128-130 Affected by adjacent bromine in the 7-bromo isomer.
C-7 ~129-131 ~122-124 (C-Br) The key differentiating signal.
C-8 ~128-130 ~130-132 Affected by adjacent bromine in the 7-bromo isomer.
C-8a ~147-149 ~147-149 Bridgehead carbon, less affected.

(Note: Data is inferred from spectral databases and general substituent effects on aromatic systems.[10][11][12])

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the lower natural abundance of ¹³C.[13]

  • Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. While many bands will be common to both isomers (e.g., aromatic C-H and C=C stretches), the "fingerprint region" (below 1500 cm⁻¹) and the C-Br stretching frequency can provide distinguishing features.

  • Aromatic C-H Bending (out-of-plane): The substitution pattern on the rings influences the C-H out-of-plane bending vibrations between 900-650 cm⁻¹. The patterns for 3-substituted vs. 7-substituted quinolines will differ, providing a key diagnostic tool.

  • C-Br Stretch: The carbon-bromine stretching vibration typically appears in the 600-500 cm⁻¹ region. The exact position can be subtly influenced by its position on the electron-rich benzene ring versus the electron-poorer pyridine ring.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 3-Bromoquinoline 7-Bromoquinoline (Predicted) Distinguishing Features
Ar C-H Stretch ~3050-3100 ~3050-3100 Not a primary distinguishing feature.
Ar C=C/C=N Stretch ~1600-1450 ~1600-1450 A complex series of bands, subtle pattern differences expected.
C-H Out-of-Plane Bend Pattern specific to 1,2,3-trisubstituted benzene ring analog Pattern specific to 1,2,4-trisubstituted benzene ring This is the most reliable distinguishing region in the IR spectrum.
C-Br Stretch ~550-650 ~550-650 Position may vary slightly based on electronic environment.

(Data for 3-bromoquinoline sourced from spectral databases.[10][14])

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Setup: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid or liquid bromoquinoline sample directly onto the ATR crystal.[15]

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[15]

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

G cluster_prep Setup cluster_acq Acquisition cluster_proc Analysis a Clean ATR Crystal b Record Background Spectrum a->b c Apply Sample to Crystal b->c d Acquire Spectrum (32 Scans) c->d e Process Data d->e f Identify Key Bands e->f

Workflow for FT-IR analysis via ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For isomers, the molecular weight is identical. However, the fragmentation patterns can differ based on the stability of the resulting ions.

  • Molecular Ion: Both 3-bromoquinoline and 7-bromoquinoline will show a molecular ion (M⁺) peak at m/z 207 and an M+2 peak at m/z 209 of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have ~50.7% and ~49.3% natural abundance, respectively).[7]

  • Fragmentation: The primary fragmentation pathway is often the loss of a bromine radical (•Br) to give a fragment at m/z 128, or the loss of HBr to give a fragment at m/z 127. The relative intensities of these fragments may differ slightly, as the stability of the resulting C₉H₆N⁺ cation could be influenced by the original position of the bromine.

Table 4: Comparative Mass Spectrometry Data (EI)

m/z Value Ion Identity 3-Bromoquinoline 7-Bromoquinoline (Predicted) Key Feature
209 [M+2]⁺ High Abundance High Abundance Confirms presence of one bromine atom.
207 [M]⁺ High Abundance High Abundance Confirms presence of one bromine atom.
128 [M-Br]⁺ Abundant Fragment Abundant Fragment Relative intensity may differ slightly.
101 [C₈H₅]⁺ Common Fragment Common Fragment A common fragment from the quinoline core.

(Data for 3-bromoquinoline sourced from NIST and PubChem databases.[10][14])

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or through a Gas Chromatograph (GC-MS).[15]

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system exhibits characteristic π→π* transitions. The position of the bromine atom, an auxochrome, can cause slight shifts in the absorption maxima (λ_max).

  • For 3-Bromoquinoline: The bromine on the pyridine ring may have a more pronounced effect on the n→π* transition associated with the nitrogen lone pair.

  • For 7-Bromoquinoline: The bromine on the benzene ring will primarily influence the π→π* transitions of the carbocyclic system.

The differences are often subtle and highly solvent-dependent, making UV-Vis a less definitive tool for isomer differentiation compared to NMR. However, it can serve as a supplementary characterization technique.

Table 5: Predicted UV-Visible Absorption Data

Isomer Predicted λ_max (in Ethanol) Electronic Transition
3-Bromoquinoline ~225 nm, ~270 nm, ~310 nm π→π* and n→π*
7-Bromoquinoline ~230 nm, ~275 nm, ~315 nm π→π* and n→π*

(Note: Data is predicted based on typical spectra of substituted quinolines.[15][16])

Conclusion: A Multi-faceted Approach

While each spectroscopic technique provides valuable information, a definitive and unambiguous distinction between 3-bromoquinoline and 7-bromoquinoline relies on a consolidated approach. ¹H NMR spectroscopy is the most powerful and direct method , offering clear differentiation through the unique chemical shifts and splitting patterns, particularly of the protons on the pyridine ring (H-2 and H-4). ¹³C NMR corroborates this by identifying the position of the C-Br bond. Infrared spectroscopy offers a rapid and effective secondary check, with the fingerprint region providing a unique pattern for each substitution. Finally, mass spectrometry confirms the elemental composition, while UV-Vis spectroscopy provides supplementary electronic information. By synergistically applying these techniques, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and success of their synthetic and developmental endeavors.

References

  • Benchchem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • Benchchem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem.
  • PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • Benchchem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview. BenchChem.
  • Benchchem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. BenchChem.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook. [Link]

  • Benchchem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers. BenchChem.
  • Benchchem. (2025).
  • Oregon State University. (2022). 13C NMR Chemical Shift. Department of Chemistry. [Link]

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Bromoquinoline Isomers. BenchChem.
  • Figshare. (n.d.). 400 MHz 13C NMR of 3-vinylquinoline in CDCl3 at ambient temperature. [Link]

Sources

Comparative

Benchmarking new quinoline derivatives against known anticancer agents

Benchmarking Next-Generation Quinoline Derivatives Against Standard-of-Care Anticancer Agents: A Technical Guide Quinoline and its derivatives (e.g., indenoquinolines, oxazoloquinolines) have emerged as privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Quinoline Derivatives Against Standard-of-Care Anticancer Agents: A Technical Guide

Quinoline and its derivatives (e.g., indenoquinolines, oxazoloquinolines) have emerged as privileged pharmacophores in modern oncology. As a Senior Application Scientist, I frequently observe novel compounds failing in late-stage preclinical models due to a lack of rigorous, early-stage benchmarking against standard-of-care (SoC) agents like Doxorubicin, Cisplatin, and Erlotinib.

This guide provides a comprehensive, self-validating framework for evaluating the efficacy, selectivity, and mechanistic pathways of new quinoline derivatives.

Mechanistic Targeting and Pathway Disruption

Unlike classic DNA intercalators (Doxorubicin) or cross-linkers (Cisplatin), modern quinoline derivatives are rationally designed as targeted kinase inhibitors or dual-action apoptotic inducers. Understanding the causality of cell death is critical for positioning a new drug candidate.

  • EGFR Tyrosine Kinase Inhibition : Sulfonylated indeno[1,2-c]quinoline (SIQ) derivatives have demonstrated potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibition. By binding to the ATP-binding pocket, they overcome resistance profiles associated with first-generation inhibitors. For instance, select SIQs exhibit IC50 values between 0.6–10.2 nM against EGFR-TK, significantly outperforming the clinical benchmark Erlotinib (~20 nM)[1].

  • Apoptosis and Autophagy Induction : Compounds like DFIQ and PQ1 activate both intrinsic (mitochondrial) and extrinsic apoptotic pathways. PQ1 specifically triggers cytochrome c release, activating Caspase-9 and Caspase-8 in T47D breast cancer cells[2]. Similarly, DFIQ induces apoptosis and autophagy in non-small cell lung cancer (NSCLC) models, with IC50 values of 2.31 μM at 48 hours[3].

Pathway Quinoline Quinoline Derivatives (e.g., SIQs, DFIQ, PQ1) EGFR EGFR Tyrosine Kinase Quinoline->EGFR Inhibits (SIQs) Mito Mitochondria (Intrinsic Pathway) Quinoline->Mito Induces Cytochrome c release Casp8 Caspase-8 Activation (Extrinsic Pathway) Quinoline->Casp8 Activates (PQ1) Apoptosis Apoptosis / Cell Death EGFR->Apoptosis Inhibition leads to Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp9->Apoptosis Execution Casp8->Apoptosis Execution

Fig 1. Dual-targeting mechanisms of quinoline derivatives modulating EGFR and apoptotic pathways.

Quantitative Benchmarking Data

To contextualize the potency of novel quinoline derivatives, we must benchmark their half-maximal inhibitory concentrations (IC50) against established clinical agents. The following table synthesizes recent benchmarking data across various cancer cell lines and targets.

Compound Class / DerivativeTarget / Cell LineIC50 of QuinolineBenchmark AgentIC50 of Benchmark
Sulfonylated Indenoquinolines (SIQs) EGFR-TK (Cell-free)0.6 – 10.2 nMErlotinib~20.0 nM[1]
Quinoline-Schiff Base Pd(II) Complex Hep-G2 (Liver)6.35 μg/μLCisplatin~5.80 μg/μL[4]
Substituted Quinoline (Compound 5a) MCF-7 (Breast)9.25 μMDoxorubicin~1.20 μM[5]
DFIQ NSCLC (Lung)2.31 μM (48h)Topotecan1.0 μM[3]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. This means incorporating internal controls that confirm the assay's operational integrity regardless of the test compound's performance.

Protocol 1: High-Throughput Cytotoxicity Benchmarking (SRB Assay)

Causality: While the MTT assay is common, the Sulforhodamine B (SRB) assay is preferred for benchmarking quinolines because it measures cellular protein content rather than mitochondrial metabolism. Quinolines can sometimes uncouple mitochondrial respiration, leading to false-positive cytotoxicity readings in MTT assays.

  • Cell Seeding : Seed target cells (e.g., A549, MCF-7) at 5,000 cells/well in a 96-well plate. Self-Validation: Include cell-free blank wells containing only media to subtract background absorbance.

  • Compound Treatment (24h post-seeding) : Treat cells with a log-dose range (0.1 nM to 100 μM) of the quinoline derivative, alongside parallel plates treated with Doxorubicin and Erlotinib. Causality: A wide, logarithmic dose range ensures the capture of the complete sigmoidal dose-response curve, which is mathematically required for an accurate IC50 calculation.

  • Fixation : After 48h to 72h, fix cells by adding cold 10% Trichloroacetic acid (TCA) directly to the wells for 1 hour at 4°C. Wash with deionized water and air dry.

  • Staining : Add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye. Causality: The 1% acetic acid maintains the low pH required for the SRB dye to bind electrostatically to basic amino acid residues.

  • Solubilization & Readout : Dissolve the protein-bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

Protocol 2: Mechanistic Validation of Apoptosis (Flow Cytometry & Western Blot)

Causality: Cytotoxicity does not equal apoptosis; a compound might simply cause necrosis. To prove the mechanism, we must assess membrane asymmetry (Annexin V) and biochemical execution (Caspase cleavage)[2].

  • Induction : Treat cells with the quinoline derivative at 1x and 2x its established IC50, using Doxorubicin (1 μM) as a positive control for intrinsic apoptosis.

  • Annexin V/PI Staining : Harvest cells, wash in cold PBS, and resuspend in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 mins in the dark. Self-Validation: Use single-stained controls (FITC only, PI only) and unstained cells to properly set compensation matrices on the flow cytometer, preventing spectral overlap artifacts.

  • Western Blotting for Caspases : Lyse a parallel set of treated cells in RIPA buffer. Run lysates on SDS-PAGE, transfer to PVDF, and probe for Cleaved Caspase-9, Cleaved Caspase-3, and PARP. Causality: Probing for both initiator (Casp-9) and effector (Casp-3) caspases confirms the complete transduction of the apoptotic signal rather than a localized stress response.

Workflow Start Compound Library (Quinoline Derivatives) Screen Primary Screen (SRB Assay) Start->Screen Hit Hit Selection (IC50 < 10 μM) Screen->Hit Dose-Response Control Internal Controls (Doxorubicin, Erlotinib) Control->Screen Benchmark Mech Mechanistic Profiling (Flow Cytometry, WB) Hit->Mech Apoptosis/EGFR Validation

Fig 2. High-throughput benchmarking workflow integrating standard-of-care controls.

Conclusion

Benchmarking quinoline derivatives against established agents like Doxorubicin, Cisplatin, and Erlotinib is not merely a comparative exercise; it is a fundamental requirement for translational oncology. By employing self-validating SRB assays and rigorous apoptotic profiling, researchers can confidently identify lead compounds that offer genuine mechanistic advantages over current clinical standards.

References

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors Source: nih.gov URL:[Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 Source: nih.gov URL:[Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models Source: mdpi.com URL:[Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents Source: researchgate.net URL:[Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles Source: nih.gov URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-4-chloro-8-methylquinoline

As a Senior Application Scientist, handling highly functionalized building blocks like 3-Bromo-4-chloro-8-methylquinoline (CAS: 1204810-49-0) requires moving beyond basic compliance. You must understand the underlying me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling highly functionalized building blocks like 3-Bromo-4-chloro-8-methylquinoline (CAS: 1204810-49-0) requires moving beyond basic compliance. You must understand the underlying mechanistic toxicology of the molecule to design a truly fail-safe operational environment.

This guide provides a self-validating Standard Operating Procedure (SOP) tailored specifically to the chemical and biological realities of halogenated quinoline derivatives.

Chemical Profile & Quantitative Hazard Data

3-Bromo-4-chloro-8-methylquinoline is a lipophilic, multi-halogenated aromatic compound primarily utilized in advanced pharmaceutical synthesis and drug discovery[1]. While specific toxicological data for this exact derivative is proprietary, its hazard profile is extrapolated from its structural analogs (e.g., 3-Bromo-4-chloroquinoline-8-carbonitrile) and the foundational quinoline core.

Property / HazardValue / GHS ClassificationCausality & Operational Implication
Molecular Formula C10H7BrClNHigh halogen content increases lipophilicity, facilitating rapid dermal and cellular membrane penetration.
Oral Toxicity Acute Tox. 4 (H302)Harmful if swallowed; mandates strict prohibition of food/drink in all handling zones.
Dermal Hazard Skin Irrit. 2 (H315)Causes localized skin irritation; necessitates chemical-resistant barrier protection to prevent systemic absorption.
Ocular Hazard Eye Irrit. 2A (H319)Severe eye irritant; requires full ocular sealing during transfer to prevent permanent corneal injury.
Inhalation Hazard STOT SE 3 (H335)Respiratory tract irritant; mandates handling exclusively within a Class II chemical fume hood to prevent pulmonary capillary absorption.

Mechanistic Toxicology: The "Why" Behind the Safety

Safety protocols are only effective when researchers understand why they are necessary. The toxicity of substituted quinolines is not merely irritative; it is fundamentally cytotoxic. According to authoritative toxicological assessments by , the hazards stem from two primary biological pathways:

  • Hepatotoxicity via CYP450 Activation: The liver is the primary target for quinoline toxicity. Hepatic cytochrome P450 enzymes (specifically the CYP2E1 isoform) metabolize the quinoline core into highly reactive epoxide intermediates. These electrophiles covalently bind to nucleic acids, forming DNA adducts that induce profound oxidative stress and potential genotoxicity.

  • Mitochondrial Disruption: 4-substituted quinolines (such as the 4-chloro moiety in this compound) have been shown to induce cellular apoptosis by dissipating the mitochondrial transmembrane potential (ΔΨm). This disruption halts cellular energy production and triggers the release of cytochrome c.

G Q 3-Bromo-4-chloro-8-methylquinoline (Lipophilic Penetration) CYP Hepatic CYP450 (CYP2E1) Metabolic Activation Q->CYP Hepatic Uptake Mito Mitochondrial Targeting (ΔΨm Dissipation) Q->Mito Intracellular Epox Reactive Epoxide Intermediates CYP->Epox Oxidation Apop Cytochrome c Release & Cellular Apoptosis Mito->Apop Energy Failure DNA DNA Adduct Formation (Genotoxicity & Stress) Epox->DNA Covalent Binding DNA->Apop p53 Activation

Mechanistic pathway of quinoline-induced hepatotoxicity and mitochondrial apoptosis.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways detailed above, the following PPE matrix must be strictly adhered to.

Protection ZoneRequired EquipmentScientific Justification
Ocular Snug-fitting, splash-proof chemical safety goggles.Quinoline derivatives can cause permanent corneal injury upon contact, as noted by .
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Halogenated lipophilic compounds can permeate standard thin nitrile over time; neoprene offers superior resistance to halogenated organics.
Respiratory Handled exclusively in a certified chemical fume hood.Prevents inhalation of aerosolized particulates that cause pulmonary absorption (H335)[2].
Body Flame-retardant, knee-length laboratory coat (fully buttoned).Provides a localized barrier against electrostatic dispersion of the powder to street clothing.

Operational Handling Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.

Phase 1: Pre-Operation Verification

  • Airflow Validation: Verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

    • Self-Validation Check: Tape a small tissue strip to the bottom of the sash; ensure it pulls inward steadily without fluttering outward.

  • Static Mitigation: Halogenated powders hold static charges easily. Wipe the exterior of the reagent bottle and the analytical balance with an anti-static ionizing brush or a damp lint-free cloth.

Phase 2: Weighing and Transfer

  • Preparation: Place a pre-tared, anti-static weigh boat onto the analytical balance inside the fume hood.

  • Dispensing: Using a grounded, stainless-steel micro-spatula, carefully dispense the required mass of 3-Bromo-4-chloro-8-methylquinoline.

    • Causality: Grounded spatulas prevent sudden electrostatic repulsion that could aerosolize the toxic powder into your breathing zone.

  • Sealing: Immediately transfer the powder into the reaction vessel (e.g., a Schlenk flask) and seal it with a rubber septum before removing it from the weighing area.

Phase 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood deck with a solvent compatible with quinolines (e.g., isopropanol), followed by a 10% bleach solution to oxidize residual organics.

  • Glove Disposal: Doff the outer neoprene gloves inside the fume hood and dispose of them in a sealed solid-hazardous waste container.

G Prep 1. Preparation (Fume Hood & Anti-Static) Weigh 2. Dispensing (Grounded Spatula) Prep->Weigh Transfer 3. Sealed Transfer (Septum Flask) Weigh->Transfer Decon 4. Decontamination (Solvent & Bleach) Transfer->Decon Waste 5. Disposal (Hazardous Solid Bin) Decon->Waste

Operational workflow for the safe handling of 3-Bromo-4-chloro-8-methylquinoline.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and inhalation exposure.

Small Spill Protocol (< 50 grams):

  • Isolate: Evacuate immediate personnel and lower the fume hood sash to maximize exhaust velocity over the spill zone.

  • Contain: Do NOT sweep the dry powder, as this generates toxic aerosols. Gently cover the spill with damp absorbent pads (moistened with isopropanol to reduce dust and solubilize the compound).

  • Collect: Use a non-sparking scoop to transfer the saturated pads and powder into a wide-mouth, sealable hazardous waste jar.

  • Decontaminate: Wash the spill area with a surfactant-based cleaner, followed by a thorough wipe-down with ethanol.

Disposal Directives:

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, spill pads) must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Reaction filtrates or wash solvents containing the compound must be routed to "Halogenated Organic Solvent Waste." Do not mix with non-halogenated streams, as this complicates incineration protocols.

  • Destruction: Final disposal must be executed via high-temperature incineration by a certified hazardous waste contractor. As noted by , burning quinolines produces highly toxic nitrogen oxide (NOx) and hydrogen halide (HBr, HCl) fumes[3], making standard disposal methods strictly prohibited.

References

Sources

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